2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
Description
The exact mass of the compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222816. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-6(2)11-8(10-5)9-4-7(12)13/h3H,4H2,1-2H3,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKUBNPZXCXYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310226 | |
| Record name | Glycine, N-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55684-37-2 | |
| Record name | NSC222816 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90310226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid. As a novel derivative of the versatile synthetic building block 2-amino-4,6-dimethylpyrimidine, this compound holds potential interest for researchers in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes robust, validated methodologies for determining its key physicochemical parameters. It is designed to equip researchers, scientists, and drug development professionals with the theoretical foundation and practical, step-by-step protocols necessary to perform a thorough characterization. The guide covers the determination of acid dissociation constants (pKa), lipophilicity (logP), aqueous solubility, melting point, crystal structure, and chemical stability. Each section includes a discussion of the property's significance, detailed experimental procedures based on international guidelines, and tables of predicted values derived from computational models and data from structurally related analogs.
Introduction and Molecular Overview
2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid is a heterocyclic compound that merges the structural features of an amino acid with a substituted pyrimidine ring. The parent amine, 2-amino-4,6-dimethylpyrimidine, is a well-established intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The addition of the acetic acid moiety introduces a carboxylic acid group, transforming the molecule into an ampholyte with both acidic and basic centers. This structural modification is expected to significantly influence its physicochemical properties, which are critical determinants of its behavior in both chemical and biological systems.
Understanding properties such as ionization (pKa), lipophilicity (logP), and solubility is fundamental in drug discovery for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Similarly, thermal properties, crystal structure, and stability are paramount for formulation development, ensuring product quality, and defining storage conditions and shelf-life.[3][4]
Molecular Structure:
(Structure of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid)
This guide provides the necessary protocols to experimentally determine these critical properties, thereby enabling a comprehensive evaluation of this compound for its intended application.
Synthesis Pathway
A plausible and efficient synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid involves the nucleophilic substitution of a haloacetic acid derivative by 2-amino-4,6-dimethylpyrimidine. A similar reaction has been reported for the synthesis of the salt 2-amino-4,6-dimethylpyrimidinium chloroacetate, which confirms the reactivity of the amino group.[5]
Proposed Synthetic Scheme:
Caption: Proposed synthesis of the title compound.
General Protocol:
-
To a solution of 2-amino-4,6-dimethylpyrimidine in a suitable solvent (e.g., water or a polar aprotic solvent), add an equimolar amount of sodium chloroacetate and a weak base such as sodium carbonate.
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and acidify with an acid like hydrochloric acid to precipitate the product.
-
The crude product can be isolated by filtration and purified by recrystallization from an appropriate solvent.
Acid Dissociation Constant (pKa)
The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of the strength of an acid in solution. For 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid, an amphoteric molecule, at least two pKa values are expected: one for the deprotonation of the carboxylic acid (an acidic pKa) and one for the protonation of the basic pyrimidine ring system (a basic pKa). These values are critical as they dictate the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.
Predicted pKa Values
Due to the lack of experimental data, pKa values were predicted using computational models. These models analyze the electronic effects of the molecular structure. The carboxylic acid pKa is expected to be in the typical range for amino acids, while the basic pKa will be influenced by the electron-donating methyl groups and the electron-withdrawing effect of the aminoacetic acid substituent on the pyrimidine ring.
| Ionizable Group | Predicted pKa | Prediction Method |
| Carboxylic Acid (-COOH) | 2.5 - 3.5 | ACD/Percepta, ChemAxon[6] |
| Pyrimidine Ring (N1/N3) | 4.5 - 5.5 | ACD/Percepta, ChemAxon[6] |
Note: The predicted pKa for the parent 2-amino-4,6-dimethylpyrimidine is approximately 5.1.[7][8] The substitution is expected to slightly alter this value.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[6]
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. For ionizable compounds like the one , use a buffer solution (e.g., pH 7.4) instead of pure water to determine the distribution coefficient (logD). To measure the intrinsic logP of the neutral species, the pH of the buffer should be at least 2 units away from any pKa value. [9]2. Equilibration: In a suitable vessel (e.g., a centrifuge tube), combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase. Add a small, accurately weighed amount of the compound to yield a concentration that is within the linear range of the analytical method.
-
Shaking: Agitate the vessel at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is established. The time required should be determined in preliminary experiments.
-
Phase Separation: Separate the two phases by centrifugation at the same constant temperature.
-
Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). [10]6. Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value. The experiment should be repeated with different starting concentrations and phase volume ratios to ensure the result is independent of these variables. [11]
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a critical property for drug delivery, as a compound must be in solution to be absorbed. Poor aqueous solubility is a major challenge in drug development.
Predicted Aqueous Solubility
Solubility is a complex property to predict accurately. However, based on the zwitterionic nature of the molecule at neutral pH and the presence of hydrogen bond donors and acceptors, moderate solubility is anticipated.
| Parameter | Predicted Value | Prediction Method |
| Aqueous Solubility (pH 7.4) | 1 - 10 mg/mL | Based on general structural features and data from similar compounds. |
Experimental Protocol: OECD 105 Flask Method
The flask method is a straightforward and widely accepted technique for determining the solubility of compounds with solubilities above 10 mg/L. It involves creating a saturated solution and then measuring the concentration of the dissolved compound. [12][13] Step-by-Step Methodology:
-
Equilibration: Add an excess amount of the solid compound to a known volume of water (or a buffer of a specific pH) in a flask. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Stirring: Seal the flask and agitate it at a constant temperature (e.g., 25 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the necessary equilibration time (e.g., sampling and analyzing at 24, 48, and 72 hours until the concentration is constant). [14]3. Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. Separate the saturated aqueous solution from the solid phase by centrifugation or filtration, ensuring the temperature is maintained to prevent precipitation or further dissolution. [15]4. Analysis: Accurately dilute the clear, saturated solution and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The solubility is reported as the mass of solute per volume of solvent (e.g., in mg/mL or g/L) at the specified temperature and pH. The experiment should be performed in triplicate.
Melting Point and Crystal Structure
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline substance, it is a sharp, characteristic temperature. It serves as an important indicator of purity and is a key parameter for material characterization. The crystal structure, determined by X-ray diffraction, provides the definitive three-dimensional arrangement of atoms in the solid state, revealing information about conformation, packing, and intermolecular interactions like hydrogen bonds.
Expected/Analog Data
| Parameter | Value | Source |
| Melting Point | 150-155 °C | Value for the parent amine, 2-amino-4,6-dimethylpyrimidine. [16][17][18]The final product's melting point will likely differ. |
Experimental Protocol: Melting Point (Capillary Method)
The capillary method is the standard pharmacopeial technique for melting point determination. [19][20] Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind any coarse crystals in a mortar.
-
Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample at a rapid rate initially to determine an approximate melting point. Then, in a separate run, heat at a slower, controlled rate (e.g., 1-2 °C per minute) starting from a temperature about 10 °C below the approximate melting point. [14]5. Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.
Experimental Protocol: Single-Crystal X-ray Diffraction
This technique is the most powerful method for determining the absolute structure of a crystalline solid. [21]
Caption: General workflow for single-crystal X-ray diffraction.
Step-by-Step Methodology:
-
Crystal Growth: Grow single crystals of suitable quality (typically 30-300 µm in size and free of defects) by methods such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head. 3. Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically at 100 K) is often used to minimize thermal motion and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a full sphere of diffraction data. [22]4. Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
Chemical Stability
Assessing the chemical stability of a compound is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions. [16]Forced degradation (stress testing) studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.
Protocol: Forced Degradation Studies (ICH Q1A)
Forced degradation studies expose the compound to conditions more severe than accelerated stability testing. [3] Step-by-Step Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80 °C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
-
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (typically a gradient reverse-phase method with UV or MS detection).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound. Assess for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. This helps in understanding the degradation pathways and developing an analytical method capable of separating the compound from its potential impurities and degradants.
Conclusion
This technical guide has outlined a comprehensive, methodology-focused approach to characterizing the essential physicochemical properties of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid. By following the detailed, referenced protocols for determining pKa, logP, solubility, melting point, crystal structure, and stability, researchers can generate the high-quality data necessary for informed decision-making in drug discovery, formulation development, and chemical research. While experimental data for this specific molecule is currently sparse, the predictive data and established methodologies presented herein provide a robust and scientifically sound roadmap for its complete physicochemical evaluation.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]
-
EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
-
thinkSRS. Melting Point Determination. [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]
-
ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). [Link]
-
Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. [Link]
-
Phytosafe. OECD 105. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Infiniscence. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
-
Eastern Analytical Symposium. E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
-
OECD iLibrary. Test No. 105: Water Solubility. [Link]
-
The University of Queensland. Small molecule X-ray crystallography. [Link]
-
ChemBK. (2024). 2-Amino-4,6-dimethylpyrimidine. [Link]
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Chadwick, K., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design. [Link]
-
Al-Bayt University. Amino acid titration. [Link]
-
Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]
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Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
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University of Calgary. Melting point determination. [Link]
-
Hemamalini, M., et al. (2007). 2-Amino-4,6-dimethylpyrimidinium chloroacetate. Acta Crystallographica Section E. [Link]
-
Semantic Scholar. Synthesis of 2-amino-4,6-dimethyl pyrimidine. [Link]
- Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
ChemAxon. (2021). Pushing the limit of logP prediction accuracy. [Link]
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Reddit. (2023). Computational pKa Determination. [Link]
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Situ Biosciences. OECD 105 – Water Solubility. [Link]
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Chemistry Stack Exchange. (2020). Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]
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IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]
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Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. [Link]
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Smietana, M., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Molecular Informatics. [Link]
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PubChem. 2-Amino-4,6-dimethyl pyrimidine. [Link]
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YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. [Link]
-
Microtrac. Chemical vs. Physical Stability of Formulations. [Link]
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Mettler Toledo. What is Melting Point?. [Link]
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Pharmaceutical Technology. (2023). Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. [Link]
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Westlab Canada. (2023). Measuring the Melting Point. [Link]
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ResolveMass Laboratories Inc. Melting Point Determination. [Link]
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ACD/Labs. ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. [Link]
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Pharmaceutical Technology. (2023). Stability Studies: An Essential Step for Quality Management in Drug Development. [Link]
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ResearchGate. (2013). 2-Amino-4,6-dimethylpyrimidine–sorbic acid (1/1). [Link]
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Comprehensive Spectroscopic Profiling of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic Acid
Executive Summary & Molecular Architecture
Compound: 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
CAS: 55684-37-2
Synonym: N-(4,6-Dimethylpyrimidin-2-yl)glycine
Molecular Formula: C
This guide details the structural elucidation of 2-[(4,6-dimethylpyrimidin-2-yl)amino]acetic acid, a critical pyrimidine scaffold used as a ligand in coordination chemistry and a pharmacophore in drug discovery (specifically in antifolates and kinase inhibitors).
The molecule exhibits
Structural Dynamics & Tautomerism
In solution (specifically DMSO-
Figure 1: Synthesis pathway and structural logic flow leading to the target analyte.
Experimental Methodology
Synthesis & Purification Context
Impurity profiling relies on understanding the synthesis. The standard protocol involves the nucleophilic substitution of 2-amino-4,6-dimethylpyrimidine with chloroacetic acid under basic conditions.
-
Common Impurities: Unreacted 2-amino-4,6-dimethylpyrimidine, N,N-dialkylated byproducts, and residual solvents (Ethanol/DMF).
NMR Sample Preparation Protocol
Due to the polarity of the carboxylic acid and the pyrimidine ring, this compound shows poor solubility in CDCl
-
Solvent Selection: DMSO-
(99.9% D) is the required solvent. It suppresses solute aggregation and ensures sharp peaks for the exchangeable protons (NH/COOH). -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL DMSO-
. -
Reference: Calibrate to residual DMSO pentet at
2.50 ppm and 39.52 ppm. -
Temperature: Acquire at 298 K (25°C). If NH broadening is severe due to rotation/exchange, elevate to 313 K (40°C).
H NMR Structural Elucidation
The proton spectrum is characterized by a distinct singlet for the equivalent methyl groups and a diagnostic aromatic singlet.
Quantitative Data Table ( H NMR, 400 MHz, DMSO- )
| Position | Multiplicity | Integral | Assignment | ||
| COOH | 12.0 – 12.8 | br s | 1H | - | Carboxylic Acid (Exchangeable) |
| NH | 7.20 – 7.50 | t or br s | 1H | ~5.8 | Exocyclic Amine |
| H-5 | 6.45 | s | 1H | - | Aromatic Pyrimidine Ring |
| CH | 3.95 | d | 2H | 5.8 | Glycine Methylene ( |
| CH | 2.21 | s | 6H | - | 4,6-Dimethyl groups |
Mechanistic Interpretation
-
The Methyl Singlet (2.21 ppm): The integration of 6H confirms the presence of two methyl groups. Their appearance as a sharp singlet confirms the magnetic equivalence of positions 4 and 6, validating the symmetry of the pyrimidine ring.
-
The Glycine "Linker" (3.95 ppm): This signal often appears as a doublet due to coupling with the adjacent NH proton (
Hz). If the sample contains trace water or acid, rapid deuterium exchange decouples this interaction, collapsing the doublet to a singlet. -
The Aromatic Proton (6.45 ppm): This is the most shielded aromatic signal. Its position is characteristic of the 5-position in 4,6-disubstituted pyrimidines, shielded by the electron-donating methyl groups and the mesomeric effect of the amino group at position 2.
C NMR & Heteronuclear Correlation
The carbon spectrum is critical for distinguishing the quaternary carbons, which are invisible in
Quantitative Data Table ( C NMR, 100 MHz, DMSO- )
| Position | Type | Assignment Logic | |
| COOH | 171.8 | C | Most deshielded; Carbonyl. |
| C-4, C-6 | 167.2 | C | Deshielded by adjacent N and attached Methyl. Equivalent. |
| C-2 | 160.5 | C | Attached to two nitrogens (N1, N3) and exocyclic NH. |
| C-5 | 109.8 | CH | Shielded aromatic carbon (correlated to H-5). |
| CH | 42.5 | CH | Aliphatic glycine carbon. |
| CH | 23.6 | CH | Methyl carbons. |
2D NMR Connectivity (HMBC)
To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is used to connect the "islands" of protons to the quaternary carbons.
-
H-5 (6.45 ppm) shows strong correlations to C-4/6 (167.2 ppm) and weaker correlation to C-2 (160.5 ppm) .
-
Methyl Protons (2.21 ppm) show strong correlation to C-4/6 (167.2 ppm) and C-5 (109.8 ppm) .
-
Methylene Protons (3.95 ppm) correlate to COOH (171.8 ppm) and C-2 (160.5 ppm) , definitively linking the glycine tail to the pyrimidine head.
Figure 2: HMBC connectivity map. Arrows indicate observed long-range coupling from Proton to Carbon.
Quality Control & Impurity Profiling
When analyzing raw synthetic samples, the following signals indicate common issues:
-
Starting Material (2-Amino-4,6-dimethylpyrimidine):
-
Look for a shift in the H-5 signal. In the starting amine, H-5 appears slightly upfield (~6.30 ppm) compared to the product.
-
The amino NH
appears as a broad singlet around 6.5 ppm, whereas the product NH is typically >7.2 ppm.
-
-
Residual Solvents (DMSO-d6):
-
Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.
-
DMF: Methyl singlets at 2.73/2.89 ppm, CHO at 7.95 ppm.
-
Water: Variable broad singlet at 3.33 ppm.
-
References
-
PubChem. Glycine, N-(4,6-dimethyl-2-pyrimidinyl)- Compound Summary.[1] National Library of Medicine. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Discovery and synthesis of novel pyrimidinyl amino acids
Executive Summary
The integration of amino acid moieties into heterocycles is a cornerstone strategy in modern drug discovery. Among these, pyrimidinyl amino acids have emerged as highly privileged scaffolds. The pyrimidine ring—a
Rational Design and Biological Significance
The discovery of novel pyrimidinyl amino acids is driven by the need to exploit specific binding pockets in target proteins. The pyrimidine core provides rigid hydrogen-bonding vectors (via its N1 and N3 atoms), while the appended amino acid side chains offer immense structural diversity to probe solvent-exposed regions of receptor active sites.
Recent structural biology efforts have demonstrated the efficacy of this approach in two primary therapeutic areas:
-
Oncology: Pyrimidine-containing amino acid derivatives have shown potent antiproliferative activity. Fragment-like compounds have been synthesized that successfully inhibit 3D tumorsphere formation and cell migration in hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines, often outperforming standard epidermal growth factor receptor (EGFR) inhibitors [1], [2].
-
Virology (HIV-1 NNRTIs): Crystallographic studies of the HIV-1 Reverse Transcriptase (RT) complex have guided the design of amino acid-substituted thiophene[3,2-d]pyrimidine derivatives. By targeting the solvent-exposed region of the non-nucleoside RT inhibitor (NNRTI) binding pocket, these novel derivatives exhibit exceptional potency against both wild-type and mutant resistant strains [3].
Rational design workflow for pyrimidinyl amino acid therapeutics.
Quantitative Biological Evaluation
To contextualize the therapeutic potential of these novel conjugates, the following table summarizes the quantitative bioactivity data of recently discovered pyrimidinyl amino acid derivatives across various targets.
| Compound Class / Designation | Primary Target / Cell Line | Biological Activity (IC₅₀ / EC₅₀) | Mechanism of Action | Ref |
| Compound 1a-c (Natural AA derivatives) | HepG2 (Liver Cancer) | IC₅₀ = 18 – 25 µM | Inhibition of 3D tumorsphere formation & migration | [1] |
| Compound 11a, 11b (Pyrimidine-5-carbonitriles) | EGFR (Breast/Lung Cancer) | IC₅₀ < 10 µM | ATP-mimicking EGFR tyrosine kinase inhibition | [2] |
| Compound 5k (Thiophene-pyrimidine AA) | HIV-1 WT (Antiviral) | EC₅₀ = 0.042 µM | NNRTI; binding to solvent-exposed RT pocket | [3] |
Synthetic Methodologies: The Paradigm
The synthesis of pyrimidinyl amino acids relies heavily on Nucleophilic Aromatic Substitution (
The critical challenge in synthesizing these molecules is regioselectivity . When reacting a 2,4-dichloropyrimidine with an amino acid nucleophile, the C4 position is inherently more reactive due to superior resonance stabilization of the Meisenheimer intermediate. However, targeting the C2 position is often required for specific pharmacophore geometries.
Causality in Experimental Design
To force substitution at the desired positions without utilizing heavy metal catalysts, we must carefully manipulate the solvent environment and the auxiliary base.
-
Solvent Choice: Using protic solvents (like ethanol or tert-butanol) stabilizes the developing negative charge in the transition state via hydrogen bonding, facilitating the departure of the chloride ion [4].
-
Auxiliary Base: N,N-diisopropylethylamine (DIPEA) is selected over simpler bases. Its massive steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to scavenge the HCl byproduct, thereby driving the reaction forward without generating complex impurity profiles [4].
Self-validating SNAr protocol for pyrimidinyl amino acid synthesis.
Self-Validating Experimental Protocol
Below is a highly optimized, step-by-step methodology for the regioselective synthesis of a 2-(pyrimidin-2-ylamino) acid derivative. This protocol is designed as a closed, self-validating system where each step contains an inherent mechanistic checkpoint.
Step 1: Reagent Preparation & Activation
-
Action: Dissolve 10.0 mmol of 2,4-dichloro-5-trifluoromethylpyrimidine in 25 mL of anhydrous tert-butanol in a round-bottom flask equipped with a magnetic stirrer.
-
Causality: The trifluoromethyl group at C5 highly activates the ring for
. Tert-butanol is chosen as it provides the necessary protic stabilization for the Meisenheimer complex while being bulky enough to prevent competitive solvent nucleophilic attack [4].
Step 2: Nucleophile & Base Introduction
-
Action: Add 11.0 mmol of the desired amino acid methyl ester hydrochloride (e.g., L-phenylalanine methyl ester HCl). Dropwise, add 25.0 mmol of DIPEA at 0°C.
-
Causality: The amino acid is protected as an ester to prevent the carboxylic acid from interfering with the base or acting as a competing oxygen nucleophile. The slow addition of DIPEA at 0°C controls the exothermic neutralization of the HCl salt, preventing thermal degradation.
Step 3: Thermal Activation & In-Process Control
-
Action: Equip the flask with a reflux condenser and heat the mixture to 80°C for 6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The protocol is validated when the high-Rf starting material spot completely disappears, replaced by a distinct, lower-Rf UV-active spot (the product). If starting material persists, the
barrier has not been fully overcome, indicating a need for extended reflux.
Step 4: Isolation via Phase-Directed Precipitation
-
Action: Cool the reaction mixture to room temperature, then pour it into 100 mL of ice-cold distilled water under vigorous stirring.
-
Causality & Validation: The sudden shift in dielectric constant forces the highly hydrophobic pyrimidinyl amino acid ester to crash out of solution as a solid precipitate. The DIPEA-HCl salts and unreacted trace amines remain dissolved in the aqueous phase. Filter the solid and wash with cold water.
Step 5: Deprotection (Ester Hydrolysis)
-
Action: Suspend the isolated solid in a 1:1 mixture of THF and 1M aqueous LiOH (20 mL). Stir at room temperature for 2 hours. Neutralize to pH 4 using 1M HCl to precipitate the final free pyrimidinyl amino acid.
-
Causality: LiOH provides mild, selective saponification of the methyl ester without risking nucleophilic attack on the pyrimidine ring (which could occur under harsh, high-temperature basic conditions).
Conclusion
The fusion of amino acids with pyrimidine scaffolds represents a highly modular and effective strategy in rational drug design. By leveraging the predictable nature of Nucleophilic Aromatic Substitution (
References
- Pyrimidine-Containing Amino Acid Derivatives as New Anticancer Agents. Diva-portal.org.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Online Press.
- Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. National Institutes of Health (PMC).
- US20130079519A1 - Regioselective preparation of substituted pyrimidines. Google Patents.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico.
Engineering the 2-Aminopyrimidine Pharmacophore: A Comprehensive Guide to Structure-Activity Relationships in Targeted Drug Discovery
As a Senior Application Scientist navigating the complexities of targeted drug discovery, I frequently encounter the challenge of balancing target potency with kinome selectivity. The human kinome consists of over 500 kinases, and designing small molecules that can selectively inhibit a single aberrant kinase without triggering off-target toxicity is a formidable task. In this landscape, the 2-aminopyrimidine scaffold has emerged as a privileged pharmacophore.
This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-aminopyrimidine analogs, detailing the mechanistic causality behind their efficacy, summarizing quantitative SAR data, and outlining self-validating experimental workflows for their development.
The Mechanistic Rationale: Anchoring in the Hinge Region
To understand why 2-aminopyrimidine is ubiquitous in FDA-approved kinase inhibitors (such as imatinib, palbociclib, and ribociclib), we must examine its interaction with the kinase ATP-binding pocket. The core acts as an exceptional ATP mimetic.
The structural causality lies in a bidentate hydrogen-bonding network:
-
The Pyrimidine Nitrogen (N1 or N3): Acts as a hydrogen bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region.
-
The C2-Exocyclic Amine: Acts as a hydrogen bond donor, coordinating with the backbone carbonyl oxygen of the hinge region.
By securely anchoring the molecule to the hinge, the scaffold allows medicinal chemists to vector substituents at the C4, C5, and C6 positions into adjacent micro-environments (such as the selectivity pocket, the gatekeeper residue, and the solvent-exposed region) to drive target specificity1[1].
Fig 1. Mechanistic binding interactions of the 2-aminopyrimidine scaffold within the kinase hinge.
Target-Specific SAR Dynamics
The true power of the 2-aminopyrimidine core is its highly tunable nature. Minor structural modifications at the C4 and C6 positions dictate which kinase the molecule will inhibit.
Overcoming EGFR Resistance
In non-small cell lung cancer (NSCLC), the EGFR L858R/T790M mutation causes resistance to first-generation inhibitors. By functionalizing the 2-aminopyrimidine core with diverse Michael addition acceptors, researchers can create irreversible covalent bonds with Cys797. Tuning the electronic nature of the acrylamide moiety—specifically by adding an
IKK Inhibition in Colorectal Cancer
The I
Lck and Src-Family Kinases
For lymphocyte-specific protein tyrosine kinase (Lck), achieving selectivity over other Src-family kinases is notoriously difficult due to high sequence homology. The functionalization of 2-aminopyrimidines into carbamate derivatives (Compound XII) has achieved picomolar potency (IC50 = 0.6 nM) by exploiting subtle hydrophobic variations in the Lck binding cleft 4[4].
CDK4 and Machine Learning Insights
Recent QSAR studies utilizing Support Vector Machines (SVM) and Deep Neural Networks analyzed over 3,000 CDK4 inhibitors. The models confirmed that 2-aminopyrimidine, when paired with piperazine or cyclopentane fragments, is the most statistically significant scaffold present in highly active CDK4 inhibitors, providing a computational blueprint for future lead optimization.
Quantitative SAR Data Summary
| Target Kinase / Enzyme | Lead Compound | Key Structural Modification | IC50 Value | Ref |
| EGFR (L858R/T790M) | Compound 8a | 3.9 nM | [2] | |
| Lck | Compound XII | Carbamate functionalization | 0.6 nM | [4] |
| IKK | Compound LP46 | 6-(1-methyl)-1H-indazole at C4 | 7.5 nM | [3] |
| CK2 | Compound 25 | 4-methoxyphenyl at C4 | 1.1 µM | [5] |
| Compound 24 | Unspecified amine substitution | 2.8 µM | [6] |
Self-Validating Experimental Workflows
To translate structural theory into tangible therapeutics, rigorous and reproducible experimental protocols are required. Below is the standard iterative workflow utilized in our laboratories.
Fig 2. Iterative SAR optimization workflow for 2-aminopyrimidine-based drug development.
Protocol 1: Synthesis of 2-Aminopyrimidine Analogs via Condensation
Objective: Generate a diverse library of C4/C6-substituted 2-aminopyrimidines.
Causality: This protocol utilizes a condensation reaction between a
-
Reagent Preparation: Dissolve 1.0 equivalent of the chosen
-dicarbonyl compound and 1.2 equivalents of the guanidine derivative in a polar protic solvent (e.g., ethanol). The protic environment facilitates the proton transfers required during the cyclization steps. -
Activation: Add 1.5 equivalents of triethylamine. This neutralizes the system and initiates the nucleophilic attack on the carbonyl carbon.
-
Reflux: Heat the reaction mixture to 80–90°C for 4 to 8 hours. The thermal energy overcomes the activation barrier for the subsequent dehydration and aromatization of the pyrimidine ring.
-
Self-Validation (Reaction Monitoring): Monitor the reaction progression via LC-MS. The validation threshold is the complete disappearance of the starting mass peaks and the emergence of a highly UV-active product peak (due to the extended conjugation of the newly formed aromatic ring).
-
Purification: Cool the mixture to room temperature to induce precipitation. Filter, wash with cold ethanol, and purify via flash chromatography to ensure >95% purity prior to biological testing.
Protocol 2: In Vitro Kinase Inhibition Assay (TR-FRET)
Objective: Accurately determine the IC50 of synthesized analogs. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard colorimetric assays because its time-gated detection eliminates background auto-fluorescence from the synthesized compounds, preventing false positives.
-
Buffer Assembly: Prepare kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: MgCl2 is strictly required as a cofactor; it coordinates the phosphate groups of ATP, enabling the kinase to adopt its catalytically active conformation.
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the analogs in 100% DMSO. Dilute 1:100 into the kinase buffer to ensure a final DMSO concentration of
1% (preventing solvent-induced enzyme denaturation). -
Thermodynamic Equilibration: Pre-incubate the kinase with the inhibitor for 30 minutes at room temperature. This allows the system to reach thermodynamic equilibrium, ensuring accurate measurement of competitive binding at the hinge region.
-
Reaction Initiation (Critical Step): Add the substrate peptide and ATP. Causality: The ATP concentration MUST be explicitly set at its apparent Michaelis constant (
) for the specific kinase. If [ATP] > , the competitive inhibitors will be artificially outcompeted, masking their true potency and skewing the SAR data. -
Detection: Add TR-FRET detection reagents (e.g., Europium-labeled antibody and ULight-labeled streptavidin) and read the emission ratio (665 nm / 615 nm).
-
Self-Validating System (Z'-Factor): Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). The assay plate is only validated and accepted for SAR decision-making if
, ensuring statistical robustness.
Conclusion
The 2-aminopyrimidine scaffold remains a cornerstone of modern medicinal chemistry. By understanding the causal relationship between its bidentate hinge-binding mechanism and the steric/electronic requirements of specific kinase pockets, researchers can rationally design highly potent and selective inhibitors. Coupled with self-validating experimental workflows, this pharmacophore will continue to drive the next generation of targeted therapeutics in oncology and immunology.
References
- Source: PubMed (nih.gov)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR)
- Title: Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors Source: Taylor & Francis URL
- Source: Digital Discovery (RSC Publishing)
- Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL
- Source: PMC (nih.gov)
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 2. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Application Note: Microwave-Assisted Synthesis of Aminopyrimidine Derivatives
Introduction & Scientific Rationale
Substituted 2-aminopyrimidines represent a highly privileged scaffold in modern medicinal chemistry. They form the structural core of numerous therapeutic agents, including targeted kinase inhibitors for oncology, antimalarials, and broad-spectrum antimicrobial compounds[1].
Historically, the synthesis of these heterocycles—often achieved via the Biginelli reaction or the cyclocondensation of
Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing electromagnetic irradiation (typically at 2.45 GHz), MAOS couples directly with the dipoles and ions present in the reaction mixture[3]. This dielectric heating generates heat internally and homogeneously. When performed in sealed pressure vessels, MAOS allows solvents to be safely superheated well above their atmospheric boiling points. According to the Arrhenius equation, this superheating exponentially accelerates reaction kinetics, reducing reaction times from days to mere minutes while significantly improving the purity profile of the aminopyrimidine derivatives[3][4].
Mechanistic Pathway & Workflow
The most robust method for generating 2-amino-4,6-diarylpyrimidines is the base-catalyzed cyclocondensation of a substituted chalcone with guanidine hydrochloride[1]. Under microwave irradiation, the rapid energy transfer facilitates the initial Michael addition, followed by intramolecular cyclization and subsequent oxidative aromatization.
Figure 1: Mechanistic workflow of microwave-assisted chalcone-guanidine cyclocondensation.
Comparative Performance Data
The empirical advantages of MAOS over conventional heating are best illustrated through quantitative reaction metrics. The table below summarizes the dramatic shifts in efficiency when transitioning from convective reflux to sealed-vessel microwave irradiation[1][2][4].
| Reaction Type | Substrates | Heating Method | Time | Temp (°C) | Isolated Yield (%) |
| Cyclocondensation | Chalcone + Guanidine | Conventional Reflux | 12 - 18 h | 78 (EtOH) | 45 - 56% |
| Cyclocondensation | Chalcone + Guanidine | Microwave (Sealed) | 10 - 15 min | 120 | 85 - 92% |
| Michaelis–Arbuzov | Halopyrimidine + Phosphite | Conventional Heating | 12 h | 110 | 50 - 60% |
| Michaelis–Arbuzov | Halopyrimidine + Phosphite | Microwave (Sealed) | 20 - 30 min | 160 - 200 | 87 - 93% |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying physical causality, ensuring that researchers understand why a parameter is set, alongside built-in validation checks to confirm reaction success.
Protocol A: Microwave-Assisted Synthesis of 2-Amino-4-substituted-pyrimidines
Objective: Rapid synthesis of targeted aminopyrimidines via base-catalyzed condensation[1].
Equipment: Dedicated laboratory microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover)[3], 10 mL heavy-walled pressure vials with Teflon-lined crimp caps, magnetic stir bars.
Reagents:
-
Substituted chalcone (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Sodium hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) (2.0 mmol)
-
Absolute Ethanol (3.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: To a 10 mL microwave vial, add the chalcone (1.0 mmol), guanidine HCl (1.2 mmol), and the base (2.0 mmol). Suspend the mixture in 3.0 mL of absolute ethanol. Drop in a standard magnetic stir bar.
-
Causality: Ethanol possesses a high loss tangent (
), making it an excellent microwave-absorbing solvent that rapidly converts electromagnetic energy into thermal energy. The stir bar is critical to maintain homogeneity and prevent localized superheating (hot spots) that could cause solvent degradation.
-
-
Vessel Sealing: Seal the vial securely with a Teflon-lined septum and crimp cap.
-
Causality: Sealing the vessel allows the ethanol to be safely superheated to 120°C, well above its atmospheric boiling point of 78.3°C. This pressure-enabled superheating is the primary driver of the exponential rate enhancement[3].
-
-
Irradiation Profile: Program the microwave reactor to ramp to 120°C over 2 minutes, and hold at 120°C for 15 minutes. Set the maximum power limit to 150 W and the pressure limit to 15 bar[1].
-
Causality: A rapid 2-minute ramp ensures the reaction mixture spends minimal time in intermediate temperature zones, heavily reducing the formation of unwanted side products.
-
-
Active Cooling: Allow the system to actively cool via compressed air to <50°C before decapping.
-
Causality: Opening a superheated vessel prematurely will result in violent flash boiling, leading to product loss and severe safety hazards.
-
-
Workup & Self-Validation: Pour the cooled reaction mixture into 15 mL of ice-cold distilled water. Stir vigorously for 5 minutes.
-
Validation Check: A successful reaction will immediately yield a dense, microcrystalline precipitate upon contact with ice water. The sudden drop in dielectric constant and temperature forces the hydrophobic aminopyrimidine out of solution, while unreacted guanidine and inorganic salts remain dissolved. Filter the solid, wash with cold water, and verify purity via TLC (using Ethyl Acetate:Hexane) and melting point analysis[1][2].
-
Protocol B: MW-Assisted Michaelis–Arbuzov Reaction for Pyrimidinylphosphonic Acids
Objective: Synthesis of polysubstituted pyrimidines containing phosphonic acid groups, which are critical for developing anti-viral agents[4][5].
Step-by-Step Methodology:
-
Assembly: In a 10 mL microwave vial, combine the haloderivative (e.g., 4,6-diamino-5-chloropyrimidine, 1.0 mmol) with trialkyl phosphite (e.g., triethyl phosphite, 3.0 mL)[4]. No additional solvent is required (solvent-free conditions).
-
Irradiation: Seal the vial and irradiate at 160°C for 20 minutes[4].
-
Causality: The cleavage of the carbon-halogen bond and subsequent formation of the carbon-phosphorus bond requires high activation energy. Microwave dielectric heating achieves 160°C almost instantaneously, driving the Arbuzov rearrangement to completion before the phosphite can thermally decompose.
-
-
Workup: Remove excess trialkyl phosphite under reduced pressure. Purify the resulting heteroaryl phosphonate via silica gel chromatography. Yields typically exceed 90%[4][5].
Downstream Biological Applications
Aminopyrimidine derivatives synthesized via these protocols are frequently deployed as competitive inhibitors in targeted therapies. Because the aminopyrimidine core structurally mimics the adenine ring of ATP, these molecules readily dock into the ATP-binding pockets of overactive kinases (such as BCR-ABL in leukemia or EGFR in solid tumors), effectively halting downstream oncogenic signaling[1].
Figure 2: Pharmacological mechanism of aminopyrimidine derivatives as competitive kinase inhibitors.
References
-
[1] Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Benchchem. Retrieved from:
-
[4][5] Jansa, P., et al. An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids. Tetrahedron / PMC (NIH). Retrieved from:
-
[2] Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Retrieved from:
-
[3] Microwave-assisted synthesis. Anton Paar Wiki. Retrieved from:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic HPLC Method Development for Pyrimidine Derivatives
Abstract
Pyrimidine derivatives (nucleobases, nucleosides, nucleotides, and synthetic analogs like 5-Fluorouracil) present a unique chromatographic challenge due to their high polarity, basicity, and hydrophilic nature. Standard C18 Reversed-Phase (RP) methods often fail to provide adequate retention or suffer from peak tailing due to secondary silanol interactions. This guide provides a decision-making framework and three validated protocols: RP-HPLC with polar-embedded phases for synthetic analogs, Ion-Pair Chromatography (IPC) for charged nucleotides, and Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar metabolites.
Introduction: The Polarity Challenge
The core analytical difficulty with pyrimidines lies in their physicochemical properties. Unlike lipophilic drugs, pyrimidines possess:
-
Low logP values: Often negative (e.g., Cytosine logP ≈ -1.7), leading to elution near the void volume (
) in standard RP-HPLC. -
Basic pKa values: Nitrogen atoms in the ring can protonate, causing ionic interactions with residual silanols on silica-based columns, resulting in severe peak tailing.
-
High Water Solubility: Requiring highly aqueous mobile phases that can cause "dewetting" (phase collapse) in conventional C18 columns.
To address these, we must move beyond generic "start with C18" approaches.
Decision Matrix: Selecting the Correct Mode
The following logic flow dictates the optimal chromatographic mode based on analyte properties.
Figure 1: Strategic decision tree for selecting the chromatographic mode based on pyrimidine charge and hydrophobicity.
Method A: Reversed-Phase with Polar-Embedded Phases
Target Analytes: Synthetic drugs (e.g., 5-Fluorouracil, Zidovudine) and less polar nucleosides.
Standard C18 columns often suffer from phase collapse when used with 100% aqueous mobile phases required to retain these compounds. This protocol utilizes a Polar-Embedded C18 or "Aq" type column , which remains fully wetted even in 100% buffer.
Protocol A: 5-Fluorouracil (5-FU) Purity Analysis
Based on USP and validated literature methods [1, 3].
| Parameter | Specification |
| Column | Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | 50 mM KH₂PO₄ (pH 5.0 adjusted with dilute KOH) : Methanol (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm |
| Injection Vol | 10-20 µL |
Critical Scientific Insight: The pH of 5.0 is selected because 5-FU (pKa ≈ 8.0) remains neutral, maximizing hydrophobic retention. If the pH were raised > 7.5, the molecule would deprotonate, losing retention and eluting in the void.
Method B: Ion-Pair Chromatography (IPC)
Target Analytes: Nucleotides (ATP, GTP, CTP), phosphorylated derivatives.
When analytes carry a permanent charge (like phosphate groups), they are too polar for RP-HPLC. IPC adds a lipophilic ion (pairing agent) to the mobile phase.[1] The pairing agent adsorbs to the C18 surface, creating a dynamic ion-exchange surface.
Protocol B: Separation of Pyrimidine Nucleotides
Adapted from biological separation standards [4, 5].
| Parameter | Specification |
| Column | Standard C18 (High Carbon Load), 150 x 4.6 mm, 3-5 µm |
| Buffer A | 100 mM KH₂PO₄ + 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) , pH 6.0 |
| Buffer B | Acetonitrile : Buffer A (30:70 v/v) |
| Gradient | 0% B (0-2 min) → 40% B (15 min) → 0% B (20 min) |
| Equilibration | Mandatory 20+ column volumes (IPC requires long equilibration) |
| Detection | UV @ 260 nm |
Mechanism Visualization:
Figure 2: Mechanism of Ion-Pair Chromatography. The TBA+ agent bridges the hydrophobic column and the anionic analyte.
Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)
Target Analytes: Small polar nucleobases (Cytosine, Uracil, Thymine), polar metabolites.
HILIC is often superior to RP-HPLC for small pyrimidines because it provides massive retention without ion-pairing reagents (which are incompatible with MS). The mechanism involves partitioning into a water-enriched layer on the silica surface.[2]
Protocol C: High-Sensitivity Nucleobase Profiling
Optimized for LC-MS compatibility [2, 6].
| Parameter | Specification |
| Column | Amide-Bonded Silica (e.g., Waters BEH Amide or TSKgel Amide-80), 100 x 2.1 mm, 1.7-3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Isocratic | 90% B : 10% A (High organic is crucial for retention) |
| Flow Rate | 0.3 mL/min |
| Sample Diluent | 100% Acetonitrile (Critical: See Warning below) |
Scientific Integrity Check (The "Solvent Mismatch" Effect): In HILIC, injecting a sample dissolved in water (the "strong" solvent) into a high-ACN mobile phase disrupts the water layer at the column head, causing split peaks or total loss of retention. Always dissolve HILIC samples in >75% ACN.
Summary of Validation Parameters
To ensure these methods meet regulatory standards (ICH Q2), the following acceptance criteria should be applied:
| Parameter | Acceptance Criteria | Troubleshooting |
| Tailing Factor ( | If > 1.5, increase buffer concentration or lower pH to suppress silanol ionization. | |
| Resolution ( | If low, change column selectivity (e.g., swap C18 for PFP). | |
| Precision (RSD) | If high, check pump compressibility settings or sample solubility. | |
| Retention Factor ( | If |
References
-
Waters Corporation. (2014). Development of a metabolomic assay for the analysis of polar metabolites using HILIC UPLC/QTof MS. Application Note. Retrieved from [Link]
-
Journal of Food and Drug Analysis. (2013). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Vol 21, Issue 2. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-0952EN. Retrieved from [Link]
-
Tosoh Bioscience. (2006). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC Europe. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Their synthesis and functionalization, however, are often accompanied by challenges such as low yields, competing side reactions, and difficult purifications. This technical support center is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into optimizing common reactions for pyrimidine synthesis. Drawing from established literature and mechanistic principles, this guide offers troubleshooting strategies and detailed protocols in a practical question-and-answer format to help you navigate the complexities of pyrimidine chemistry.
Section 1: The Biginelli Reaction - A Classic Multicomponent Approach
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] Despite its century-old history, optimizing this reaction remains a common challenge.
FAQ 1: My Biginelli reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yields in the Biginelli reaction are a frequent issue, often stemming from several interdependent factors.[4][5] The classical protocol using strong protic acids like HCl can be harsh and lead to side reactions.[4][5] A systematic approach to optimization is crucial.
Causality and Troubleshooting Steps:
-
Catalyst Choice & Loading: The reaction is acid-catalyzed, but the choice of acid is critical. Strong Brønsted acids can promote side reactions.[6]
-
Expert Insight: Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) or solid acid catalysts often provide milder conditions, improving yields and simplifying workup.[4][6][7] The catalyst's primary role is to activate the aldehyde and facilitate the formation of a key N-acyliminium ion intermediate.[8] Insufficient catalyst activity will stall the reaction at this step.
-
Actionable Advice: Screen a panel of Lewis acids at 10-20 mol% loading.[7] If using a Brønsted acid, ensure it is fresh and anhydrous where appropriate.
-
-
Reaction Temperature: Temperature influences both reaction rate and the prevalence of side reactions.
-
Expert Insight: While some substrates react at room temperature, many require heating. An optimal range is often between 80°C and 100°C.[4] However, excessive heat can cause decomposition of urea into ammonia, leading to competing Hantzsch-type side products.[9]
-
Actionable Advice: Start at a moderate temperature (e.g., 80°C) and monitor the reaction by Thin Layer Chromatography (TLC). If conversion is low, incrementally increase the temperature. Consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[5]
-
-
Solvent Conditions: The solvent impacts reactant solubility and can influence the reaction mechanism.
-
Expert Insight: Ethanol is traditional, but solvent-free (neat) conditions are often highly effective, leading to shorter reaction times and higher yields.[4] For less reactive substrates, polar solvents like acetonitrile or deep eutectic solvents (DESs) can enhance yields.[5]
-
Actionable Advice: Attempt the reaction under solvent-free conditions first. If solubility is an issue, screen solvents like ethanol, THF, and acetonitrile. Ensure solvents are dry, as water can interfere with the reaction.[5]
-
-
Stoichiometry & Purity: The ratio and purity of your starting materials are fundamental.
-
Expert Insight: Impurities in aldehydes (e.g., the corresponding carboxylic acid from oxidation) can inhibit the catalyst.
-
Actionable Advice: Use high-purity starting materials. While a 1:1:1 molar ratio is standard, using a slight excess (1.2-1.5 equivalents) of the urea or thiourea component can often push the equilibrium toward the product.[5]
-
Caption: Troubleshooting workflow for the Biginelli reaction.
FAQ 2: I'm observing significant side product formation. How can I improve selectivity?
Answer: Side product formation is a common challenge, typically arising from competing reaction pathways. The two most prevalent impurities are the Knoevenagel condensation product and the Hantzsch-type dihydropyridine.[5][9]
-
Knoevenagel Condensation: This occurs between the aldehyde and the β-dicarbonyl compound.
-
Mechanistic Insight: This pathway is also acid-catalyzed and competes with the formation of the crucial iminium ion.
-
Mitigation Strategy: Lowering the reaction temperature or using a milder catalyst can disfavor this pathway.[5] Alternatively, changing the order of addition can help; try adding the β-dicarbonyl compound slowly to a pre-stirred mixture of the aldehyde, urea, and catalyst.
-
-
Hantzsch Dihydropyridine Formation: This fluorescent byproduct arises when two equivalents of the β-ketoester react with the aldehyde and ammonia.[9]
-
Mechanistic Insight: Ammonia is generated from the thermal decomposition of urea, especially at higher temperatures. The Hantzsch reaction is therefore favored by prolonged heating at high temperatures.
-
Mitigation Strategy: The most effective solution is to run the reaction at a lower temperature to minimize urea decomposition.[9]
-
Caption: Biginelli vs. Hantzsch reaction pathways.
Optimized Protocol: General Biginelli Reaction
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (12 mmol, 1.2 equiv.).
-
Catalyst & Solvent Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., Yb(OTf)₃, 1-5 mol%). For solvent-free conditions, omit the solvent.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80°C or reflux) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress every hour using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde is a good indicator of completion.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add 50 mL of cold water and stir for 15 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. The crude product can be further purified by recrystallization from ethanol to yield the pure DHPM.[6][7]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Functionalizing the pyrimidine core is essential for drug discovery, and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools.[10][11]
Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful methods for forming C-C bonds by coupling a halopyrimidine with a boronic acid.[10]
FAQ 3: My Suzuki coupling on a bromopyrimidine gives low yield and significant debromination. How can I fix this?
Answer: This is a classic challenge. The electron-deficient nature of the pyrimidine ring makes it susceptible to side reactions. Debromination (or dehalogenation) occurs when the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.
Causality and Troubleshooting Steps:
-
Catalyst & Ligand System: The choice of palladium source and, more importantly, the phosphine ligand is paramount.
-
Expert Insight: The ligand stabilizes the Pd(0) active species and modulates its reactivity. For electron-deficient heterocycles like pyrimidine, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote fast reductive elimination, which outcompetes debromination. A pre-catalyst like XPhosPdG2 can also improve results.[10]
-
Actionable Advice: If using Pd(PPh₃)₄ yields poor results, switch to a more advanced catalyst system. A good starting point is Pd₂(dba)₃ with a ligand like XPhos or using a pre-catalyst like XPhosPdG2 (0.5-2 mol%).[10][12]
-
-
Base and Solvent: The base activates the boronic acid, but its strength and solubility can influence side reactions.
-
Expert Insight: An inappropriate base can lead to boronic acid degradation or promote side reactions. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used.[13] The solvent must solubilize all components. Aprotic polar solvents like 1,4-dioxane or DME, often with a small amount of water, are standard.[12]
-
Actionable Advice: K₃PO₄ is often an excellent choice.[13][14] Use a degassed solvent mixture like 1,4-dioxane/water (e.g., 4:1). Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.
-
-
Temperature & Reaction Time: Microwave heating is highly effective for Suzuki couplings.
-
Expert Insight: Microwave irradiation provides rapid and uniform heating, often leading to cleaner reactions and higher yields in minutes instead of hours.[12] This minimizes the time for side reactions like debromination to occur.
-
Actionable Advice: If available, use a microwave reactor. A typical starting point is 100-120°C for 15-40 minutes.[10][12]
-
Table 1: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Conventional Heating | Microwave-Assisted | Rationale & Key Considerations |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | XPhosPdG2/G3, Pd(OAc)₂ | Use bulky, electron-rich ligands to prevent debromination.[10] |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Ligand choice is critical for difficult couplings. |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ | The base must be strong enough to activate the boronic acid but not cause degradation.[13] |
| Solvent | Dioxane/H₂O, Toluene | Dioxane/H₂O, DME | Must be degassed to prevent catalyst oxidation.[12] |
| Temperature | 80-110 °C | 100-150 °C | Higher temperatures can increase rate but also degradation. |
| Time | 4-24 hours | 10-60 minutes | Microwave significantly reduces reaction time, often leading to cleaner products.[12] |
Protocol: Microwave-Assisted Suzuki Coupling
-
Vial Preparation: To a 10 mL microwave reactor vial with a stir bar, add the halopyrimidine (0.5 mmol), boronic acid (0.6 mmol, 1.2 equiv.), and base (e.g., K₃PO₄, 1.5 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhosPdG2, 1-2 mol%).
-
Solvent Addition: Add 5 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 30 minutes with stirring.
-
Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[12]
Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an amine with a halopyrimidine, a vital transformation for synthesizing bioactive molecules.[11]
FAQ 4: I am struggling to couple a secondary or heterocyclic amine with my chloropyrimidine. What conditions should I try?
Answer: Buchwald-Hartwig amination of electron-deficient chloropyrimidines, especially with less nucleophilic or sterically hindered amines, can be challenging. Success hinges almost entirely on the correct combination of ligand, base, and solvent.[15]
Causality and Troubleshooting Steps:
-
The Ligand is Key: The oxidative addition of aryl chlorides to Pd(0) is often the rate-limiting step.[15]
-
Expert Insight: Highly active, bulky biarylphosphine ligands are required to facilitate this difficult step. For secondary and heterocyclic amines, ligands like Xantphos or specific Buchwald ligands (e.g., t-BuXPhos, RuPhos) are often necessary.[16][17] These ligands promote the formation of a monoligated L-Pd(0) species, which is highly reactive in oxidative addition.
-
Actionable Advice: Use a modern palladium pre-catalyst (e.g., t-BuXPhosPdG3). If starting from a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂, screen a panel of ligands including Xantphos, XPhos, and RuPhos.
-
-
Choice of Base: The base deprotonates the amine (or the Pd-amine complex) but must be compatible with functional groups on your substrates.
-
Expert Insight: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice for many amines.[15] However, for substrates with base-sensitive groups or for coupling with some heteroaromatic amines, a weaker base like Cs₂CO₃ or K₃PO₄ may be required to prevent decomposition.[17]
-
Actionable Advice: Start with NaOtBu. If you observe substrate decomposition or side reactions, switch to Cs₂CO₃ or K₃PO₄.
-
-
Solvent and Temperature:
-
Expert Insight: Aprotic solvents with moderate polarity are preferred. Toluene, dioxane, and DME are the most common choices. The reaction temperature is typically between 80-110°C.
-
Actionable Advice: Use anhydrous toluene or dioxane under an inert atmosphere. Start at 100°C and monitor by TLC or LC-MS.
-
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Recommended Base | Solvent | Typical Temp. |
| Primary Aliphatic | RuPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-100 °C |
| Secondary Aliphatic | t-BuXPhos | NaOtBu | Toluene | 100-110 °C |
| Aryl Amines | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | 100-110 °C |
| Heterocyclic Amines | Xantphos, XPhos | Cs₂CO₃, K₃PO₄ | Dioxane | 100-110 °C |
Section 3: General Troubleshooting
FAQ 5: My reaction fails to start or stalls completely. What general checks should I perform?
Answer: When a reaction fails, it's essential to return to first principles.
-
Reagent Purity & Integrity: Ensure all starting materials are pure and dry. Impurities can poison catalysts.[6] For moisture-sensitive reactions, use anhydrous solvents and properly dried glassware.
-
Catalyst Activity: Catalysts, especially palladium complexes, can degrade upon improper storage. Ensure your catalyst is active. For heterogeneous catalysts, ensure efficient stirring is maintained to allow for proper interaction with the solution.[7]
-
Temperature Control: Verify your reaction is actually at the target temperature. A stalled reaction can sometimes be pushed to completion with a moderate increase in temperature.[9]
-
Solubility Issues: If reactants or intermediates are not fully dissolved, the reaction can be extremely slow or stop altogether. Try a different solvent system to improve solubility.[6]
Caption: General troubleshooting decision tree.
References
-
De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. ([Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. ([Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. ([Link])
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... - ResearchGate. ([Link])
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. ([Link])
-
Pyrimidine synthesis - Organic Chemistry Portal. ([Link])
-
Synthesis of pyrimidines from dinitrogen and carbon - Oxford Academic. ([Link])
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. ([Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])
-
Buchwald–Hartwig amination - Wikipedia. ([Link])
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. ([Link])
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ([Link])
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. ([Link])
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1 ... - RSC Publishing. (https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09680h)
-
Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC. ([Link])
-
Biginelli Reaction - Organic Chemistry Portal. ([Link])
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. ([Link])
-
Pyrimidine - Wikipedia. ([Link])
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. ([Link])
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION - ResearchGate. ([Link])
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism - BioOne. ([Link])
-
Purine and Pyrimidine Metabolism. ([Link])
-
Full article: Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. ([Link])
Sources
- 1. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 2. growingscience.com [growingscience.com]
- 3. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Aminopyrimidine Synthesis
Welcome to the technical support center for 2-aminopyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction yields, minimize impurities, and troubleshoot common issues encountered during the synthesis of this critical heterocyclic scaffold. 2-Aminopyrimidines are foundational components in numerous therapeutic agents, including kinase inhibitors and antimicrobials, making their efficient synthesis paramount.[1][2][3] This document provides field-proven insights and detailed protocols in a direct question-and-answer format to address the practical challenges of your work.
Core Synthetic Strategy: The Guanidine Cyclocondensation
The most prevalent and versatile method for synthesizing the 2-aminopyrimidine core involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester, enone, or 1,3-diyne) with guanidine.[1][4][5] This reaction, often considered a variant of the Pinner pyrimidine synthesis, is robust but sensitive to several parameters that can significantly impact yield and purity.[6][7]
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during 2-aminopyrimidine synthesis.
Section 1: Low or No Product Yield
Question: My reaction yield is consistently low or I'm recovering only starting materials. What are the primary causes and how can I fix this?
Answer: Low conversion is a common hurdle that can typically be traced back to one of four areas: catalyst inefficiency, suboptimal reaction conditions, reactant quality, or steric hindrance.
-
Causality & Explanation: The cyclocondensation reaction requires sufficient energy to overcome its activation barrier and an effective catalyst to facilitate the key bond-forming steps. Impurities can poison the catalyst or participate in competing side reactions.
-
Troubleshooting Steps:
-
Catalyst Activity & Choice: The reaction is often base-catalyzed (e.g., sodium ethoxide, K₂CO₃) or, in some cases, acid-catalyzed.[8] Ensure your base or acid is not old or deactivated. If using a base like sodium ethoxide, it should be freshly prepared or properly stored under anhydrous conditions. For challenging substrates, consider screening alternative catalysts.
-
Reaction Temperature and Time: Many of these condensations require heating (reflux) to proceed at a reasonable rate.[3] If you are running the reaction at room temperature, a gradual increase in temperature is the first step. Monitor the reaction's progress via Thin Layer Chromatography (TLC) to determine the optimal reaction time; prolonged heating can sometimes lead to decomposition.[6]
-
Purity of Reactants: Guanidine hydrochloride can be hygroscopic and should be stored in a desiccator.[6] Water can interfere with the reaction intermediates. Ensure your 1,3-dicarbonyl compound is pure, as impurities can lead to unwanted side reactions.[9]
-
Steric Hindrance: Bulky substituents on your starting materials can slow the reaction.[10] In such cases, longer reaction times, higher temperatures, or the use of microwave irradiation may be necessary to achieve good conversion.[11]
-
Question: My TLC analysis shows the formation of an intermediate, but it's not converting to the final 2-aminopyrimidine product. How can I drive the cyclization forward?
Answer: Incomplete cyclization is often due to insufficient activation for the final ring-closing and dehydration steps.
-
Causality & Explanation: The reaction proceeds through an open-chain intermediate. The final intramolecular cyclization requires the nucleophilic attack of a guanidine nitrogen onto a carbonyl carbon, followed by the elimination of water. This step can be slow if the carbonyl is not sufficiently electrophilic or if conditions are not favorable for dehydration.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The final step is a dehydration. While this seems counterintuitive, performing the initial stages under strictly anhydrous conditions is crucial, as water can lead to the hydrolysis of starting materials or key intermediates, especially in Pinner-type syntheses.[6][12]
-
Increase Temperature/Energy Input: As with low conversion, increasing the temperature can provide the necessary activation energy for the final ring closure.[12] Microwave-assisted synthesis is particularly effective at promoting rapid and complete cyclizations that are sluggish under conventional heating.[11][13]
-
Catalyst Adjustment: If using a base, ensure the stoichiometry is correct. A catalytic amount may not be sufficient, and a full equivalent or more might be needed to drive the reaction. In some cases, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[6]
-
Section 2: Side Product Formation
Question: My reaction is producing a complex mixture of byproducts. What are the most common side reactions?
Answer: Side product formation is typically due to the inherent reactivity of the starting materials with themselves or in alternative pathways before the desired cyclization occurs.
-
Causality & Explanation: The 1,3-dicarbonyl compound can undergo self-condensation under basic or acidic conditions. Additionally, a Knoevenagel-type condensation between the dicarbonyl compound and an aldehyde (if used as a precursor) can be faster than the reaction with guanidine.[9][12] Guanidine itself can also engage in a Michael addition to enone systems without subsequent cyclization.[10]
-
Common Side Products:
-
Self-Condensation of the 1,3-Dicarbonyl: This is especially prevalent with compounds like acetylacetone under strong basic conditions.
-
Knoevenagel Condensation Product: If your synthesis starts from an aldehyde and a β-ketoester to form the enone in situ, the condensation product can be a major byproduct if guanidine is not incorporated efficiently.[9]
-
Michael Adduct: When using α,β-unsaturated ketones (chalcones), guanidine can add to the β-carbon in a Michael fashion, and this open-chain adduct may fail to cyclize.[10]
-
Section 3: Advanced Methodologies
Question: My reaction is very slow. Are there effective methods to accelerate it?
Answer: Yes, Microwave-Assisted Organic Synthesis (MAOS) is a transformative technique for this class of reactions.
-
Causality & Explanation: Microwave irradiation directly and efficiently heats the polar reactants and solvents in the mixture through dipolar polarization and ionic conduction.[13] This leads to a rapid increase in internal temperature, dramatically accelerating reaction rates far beyond what is achievable with conventional oil bath heating.
-
Advantages:
-
Rapid Reaction Times: Reactions that take hours can often be completed in 5-20 minutes.[13]
-
Higher Yields: The fast heating minimizes the time available for side reactions to occur, often leading to cleaner reaction profiles and higher isolated yields.[13]
-
Improved Scope: Reactions that fail under conventional heating, particularly with less reactive substrates, can often be successful under microwave conditions.[11]
-
| Reaction Substrates | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde, Ethyl Acetoacetate, Guanidine | Conventional | 80 | 12 h | 65 | [11] |
| Benzaldehyde, Ethyl Acetoacetate, Guanidine | Microwave | 120 | 10 min | 91 | [11] |
| Chalcone, Guanidine Hydrochloride | Conventional | 100 | 8 h | 55 | [13] |
| Chalcone, Guanidine Hydrochloride | Microwave | 120 | 15 min | 85 | [13] |
Experimental Protocols
Protocol 1: General Procedure for 2-Aminopyrimidine Synthesis (Conventional Heating)
This protocol provides a general framework for the condensation of a 1,3-dicarbonyl compound with guanidine.
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Guanidine hydrochloride (12 mmol, 1.2 eq)
-
Base (e.g., sodium ethoxide) (12 mmol, 1.2 eq)
-
Anhydrous Ethanol (50 mL)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the base (e.g., sodium ethoxide) and anhydrous ethanol under an inert atmosphere (e.g., Nitrogen).
-
Add the guanidine hydrochloride portion-wise to the stirred solution. Stir for 15 minutes at room temperature.
-
Add the 1,3-dicarbonyl compound dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol).
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction time can vary from a few hours to overnight.[6]
-
Upon completion, cool the mixture to room temperature.
-
Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl) to a pH of ~7.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis from a Chalcone and Guanidine
This protocol is adapted for the rapid synthesis from α,β-unsaturated ketones.[13]
-
Materials:
-
Substituted Chalcone (1 mmol)
-
Guanidine hydrochloride (1.2 mmol, 1.2 eq)
-
Sodium hydroxide (2 mmol, 2.0 eq)
-
Ethanol or DMF (5 mL)
-
-
Procedure:
-
Place the chalcone, guanidine hydrochloride, and sodium hydroxide in a 10 mL microwave process vial.
-
Add the solvent (e.g., ethanol) and a magnetic stir bar.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor. Irradiate at 120°C for 10-15 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature using compressed air.
-
Pour the reaction mixture into a beaker containing cold water (~50 mL) to precipitate the product.
-
Stir for 10 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-aminopyrimidine.
-
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem.
- Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate.
- An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. National Center for Biotechnology Information.
- ChemInform Abstract: Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules. ResearchGate.
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS.
- The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Royal Society of Chemistry.
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Royal Society of Chemistry.
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols - Benchchem.
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Pinner pyrimidine synthesis. Slideshare.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arts.units.it [arts.units.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Pyrimidine Derivatives Technical Support Center: Degradation Pathways & Troubleshooting
Welcome to the Technical Support Center for Pyrimidine-based Active Pharmaceutical Ingredients (APIs) and analytical standards. As an Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental chemical causality behind pyrimidine instability in aqueous solutions.
Whether you are formulating 5-fluorouracil (5-FU), synthesizing novel cytidine analogs, or conducting forced degradation studies, understanding the specific mechanisms of hydrolysis, deamination, and photolysis is critical for ensuring self-validating and robust experimental workflows.
Part 1: Troubleshooting FAQs (The "Why" and "How")
Q1: I am observing a +1 Da mass shift in my cytosine-based API during accelerated stability testing at pH 7. What is causing this?
The Causality: You are observing hydrolytic deamination. Cytosine derivatives spontaneously deaminate in aqueous solutions to form uracil derivatives[1]. The loss of an amino group (-NH₂, 16 Da) and the addition of a hydroxyl group/ketone oxygen (+O, 16 Da) via water attack results in a net mass shift of +1 Da (from -NH₂ to =O). Expert Insight: This reaction is highly pH-dependent, with minimum degradation occurring between pH 6 and 9[1]. However, if your buffer contains bisulfite or similar nucleophiles, it acts as a strong catalyst, dramatically accelerating the deamination rate[1]. Furthermore, if your cytosine is part of an oligonucleotide, remember that cytosines in single-stranded DNA deaminate approximately 140 times faster than those protected within a double-stranded helix[2].
Q2: My 5-fluorouracil (5-FU) formulation in Tris buffer is showing unknown adducts and increased toxicity profiles in vitro compared to NaOH formulations. Why?
The Causality: 5-FU undergoes alkaline hydrolysis via the stereoselective hydration of the C5-C6 double bond, followed by N1-C6 bond breakdown[3]. This ring-opening event releases urea and 2-fluoro-3-oxopropanoic acid (FOPA), which rapidly loses CO₂ to form fluoroacetaldehyde (Facet)[3]. Expert Insight: While this happens in both NaOH and Tris solutions, Tris actively reacts with the highly cardiotoxic FOPA and Facet degradation products to form stable oxazolidine adducts at pH 8.5[3]. When these adducts are introduced to physiological pH in vitro, they shift back into equilibrium, releasing the free toxic aldehydes[3]. Solution: Avoid primary amine buffers like Tris when formulating pyrimidines susceptible to ring-opening; use inorganic buffers and maintain the pH closer to neutral if solubility permits.
Q3: My pyrimidine solutions (uracil/cytosine) degrade rapidly when left on the benchtop under ambient laboratory light. What is the mechanism?
The Causality: Pyrimidines are highly susceptible to photolytic degradation. Exposure to UV light (particularly around 265 nm) triggers a [2+2] cycloaddition of the 5,6-double bonds between adjacent pyrimidine molecules, forming cyclobutane pyrimidine dimers (CPDs)[4]. Expert Insight: In dilute aqueous solutions, the excited singlet state of the pyrimidine base can also react directly with water to form a uracil hydrate[4]. Solution: Always store pyrimidine stock solutions in amber glass vials, and conduct sample preparation under low-actinic (yellow) light to prevent photo-induced dimerization.
Part 2: Step-by-Step Methodologies
Stability-Indicating Forced Degradation Protocol for Pyrimidines
To build a self-validating system, a forced degradation study must achieve 5–20% degradation. Anything less risks missing secondary degradants; anything more risks generating irrelevant tertiary degradation products.
Step 1: Sample Preparation
-
Dissolve the pyrimidine API in a chemically inert diluent (e.g., HPLC-grade water or 10 mM phosphate buffer, pH 6.0) to a final concentration of 1.0 mg/mL. Causality: pH 6.0 is chosen because compounds like 5-fluorocytosine exhibit maximum hydrolytic stability near this pH[5].
Step 2: Stress Application (Parallel Workflows)
-
Acidic Hydrolysis: Add 0.1 N HCl to achieve pH 2.0. Incubate at 60°C for 24 hours. (Note: 5-fluorocytosine deaminates directly to 5-fluorouracil under acidic conditions[5]).
-
Alkaline Hydrolysis: Add 0.1 N NaOH to achieve pH 10.0. Incubate at room temperature for 4 hours. (Note: Pyrimidine rings open rapidly under basic conditions).
-
Oxidation: Add H₂O₂ to a final concentration of 3% v/v. Incubate at room temperature for 24 hours in the dark.
-
Photolysis: Expose to 1.2 million lux hours and 200 watt-hours/m² of near-UV light (ICH Q1B standard).
Step 3: Neutralization & Quenching (Critical Step)
-
Immediately upon removing samples from stress conditions, neutralize acidic/basic samples with equivalent molarities of NaOH or HCl.
-
Quench oxidative samples with sodium thiosulfate. Causality: Neutralization arrests the degradation kinetics at the exact time point, preventing continued degradation while the sample sits in the autosampler queue. This ensures your kinetic calculations are accurate.
Step 4: HPLC-PDA-MS Analysis
-
Inject samples into an LC-MS system equipped with a Photodiode Array (PDA) detector.
-
Self-Validation Check (Mass Balance): The sum of the peak areas of the remaining API and all degradants must equal the peak area of the unstressed control. If mass balance is <95%, suspect the formation of volatile degradants (like fluoroacetaldehyde[3]) or non-chromophoric products that require MS detection.
Part 3: Quantitative Data Tables
The following table summarizes the kinetic parameters and stability profiles of common pyrimidine derivatives to aid in predictive modeling during formulation.
| Pyrimidine Derivative | Condition | Primary Degradation Pathway | Kinetic Profile / Half-Life | Reference |
| Cytosine | Aqueous, pH 7.0, 25°C | Hydrolytic Deamination to Uracil | [1] | |
| Cytosine (ssDNA) | Aqueous, pH 7.0, 37°C | Hydrolytic Deamination | ~140x faster than dsDNA | [2] |
| 5-Fluorocytosine | Aqueous, pH 6.4, 25°C | Hydrolysis / Deamination | [5] | |
| 5-Fluorouracil | Alkaline (NaOH, pH >9) | C5-C6 Hydration & Ring Opening | Rapid (Minutes to Hours) | [3] |
| Uracil / Cytosine | UV Irradiation (265 nm) | [2+2] Cycloaddition (Dimerization) | Dose-dependent | [4] |
Part 4: Mechanistic Visualizations
Alkaline hydrolysis pathway of 5-Fluorouracil leading to ring cleavage and toxic aldehyde formation.
Hydrolytic deamination mechanism of cytosine transitioning to uracil via a tetrahedral intermediate.
Self-validating forced degradation workflow ensuring kinetic accuracy via strict neutralization.
Part 5: References
-
Title: Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use Source: nih.gov URL:
-
Title: Stability Studies of 5-Fluorocytosine in Aqueous Solutions Source: pda.org URL:
-
Title: Sequence-dependent enhancement of hydrolytic deamination of cytosines in DNA by the restriction enzyme PspGI Source: oup.com URL:
-
Title: Cyclobutane dimer formation from 265 nm-irradiated aqueous solutions of free uracil and free cytosine bases Source: journals.co.za URL:
-
Title: Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life Source: nih.gov URL:
Sources
- 1. Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. Stability Studies of 5-Fluorocytosine in Aqueous Solutions | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
Technical Support Center: Overcoming Solubility Challenges of Pyrimidine-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based compounds. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the common yet significant challenge of poor aqueous solubility in this important class of molecules.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from anticancer to antiviral drugs.[1][2] Its unique physicochemical properties, including the ability to form hydrogen bonds, make it an excellent pharmacophore.[1] However, the same structural features, often combined with high molecular weight and planarity in novel derivatives, frequently lead to poor aqueous solubility.[1][3][4] This issue can hinder biological assays, complicate formulation development, and ultimately limit the therapeutic potential of promising drug candidates.[5][6]
This guide moves beyond simple protocols to explain the causality behind each experimental choice, empowering you to make informed decisions to overcome these solubility hurdles.
Troubleshooting Guide: A Symptom-to-Solution Approach
This section addresses the most common solubility problems encountered in the lab. We will diagnose the potential causes and provide a tiered approach to solutions, from fundamental adjustments to more advanced formulation strategies.
Problem: My pyrimidine compound is insoluble in my aqueous assay buffer.
This is the most frequent initial challenge. The low aqueous solubility of many pyrimidine derivatives can prevent the preparation of stock solutions at the desired concentration for biological screening.[3]
Root Cause Analysis:
The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For pyrimidine derivatives, key factors include:
-
High Crystallinity (Lattice Energy): The planar nature of the pyrimidine ring can promote strong crystal packing, making it difficult for solvent molecules to break the lattice.[4][7]
-
Hydrophobicity: Appended lipophilic groups, common in modern drug design to enhance target binding, increase the overall hydrophobicity of the molecule.[4]
-
Ionization State: Many pyrimidine derivatives contain ionizable functional groups (acidic or basic). The charge state of the molecule, which is dependent on the pH of the solution, dramatically influences its solubility.[8][9]
Solution Pathway 1: pH Modification
For any ionizable compound, adjusting the pH of the solvent is the first and most fundamental strategy to attempt.
The Underlying Principle: Ionization Increases Aqueous Solubility
Weakly acidic or basic compounds are more soluble in their ionized (charged) state because the charged species can participate in more favorable ion-dipole interactions with water molecules. The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation. As a rule of thumb for pyrimidine-based compounds:
-
For weakly basic compounds (containing basic nitrogen atoms): Solubility will increase as the pH is lowered below the pKa.
-
For weakly acidic compounds (containing acidic protons): Solubility will increase as the pH is raised above the pKa.
Many pyrimidine rings themselves have basic nitrogen atoms, though their basicity can be low.[10] The overall pKa of the molecule will be determined by the various functional groups present.
Experimental Protocol: pH-Solubility Profile
Objective: To determine the optimal pH for dissolving your compound.
Materials:
-
Your pyrimidine compound (solid)
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Vials and a shaker/stirrer
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of your solid compound to a series of vials, each containing a buffer of a different pH.
-
Agitate the suspensions at a controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached. This typically requires 24 to 48 hours.[11]
-
After equilibration, allow the suspensions to settle.
-
Carefully filter the supernatant from each vial to remove all undissolved solid.[11][12]
-
Quantify the concentration of the dissolved compound in each filtrate using a validated analytical method.
-
Plot the measured solubility (e.g., in µg/mL) against the pH to identify the pH at which solubility is maximized.
Solution Pathway 2: Utilizing Co-solvents
If pH modification is insufficient or if your compound is non-ionizable, the use of co-solvents is the next logical step.
The Underlying Principle: Reducing Solvent Polarity
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, making it easier for the compound to dissolve.[15]
Commonly Used Co-solvents in Research
| Co-solvent | Typical Concentration Range | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | < 1% (for biological assays) | Excellent solubilizing power for a wide range of compounds. Can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% | Good solubilizing power, commonly used in formulations. Can cause protein precipitation at high concentrations.[13][15] |
| Propylene Glycol (PG) | 5-20% | A common pharmaceutical excipient with low toxicity.[13] |
| Polyethylene Glycols (PEGs) | 10-40% | Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective solubilizers.[13] |
Experimental Protocol: Co-solvent Solubility Screen
Objective: To find an effective co-solvent system for your compound.
Procedure:
-
Prepare a series of aqueous buffer solutions (at the optimal pH, if determined) containing increasing concentrations of a chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol).
-
Perform a solubility measurement in each co-solvent mixture using the Saturation Shake-Flask method described previously.
-
Plot the measured solubility against the co-solvent concentration.
-
Important: Always run a vehicle control in your biological assays to ensure the chosen co-solvent concentration does not interfere with the experimental results.
Visualizing the Co-solvency Mechanism
Caption: Mechanism of co-solvency to enhance solubility.
Solution Pathway 3: Advanced Formulation Strategies
When intrinsic solubility is extremely low, more advanced formulation techniques may be required, particularly in a drug development context.
A. Salt Formation
Principle: For ionizable active pharmaceutical ingredients (APIs), creating a salt form is a highly effective and common strategy to dramatically increase aqueous solubility and dissolution rate.[][17][18] The process involves reacting a basic or acidic API with an acidic or basic counter-ion, respectively, to form a salt that often has more favorable crystal packing and higher aqueous solubility.[5] Approximately 50% of all APIs on the market are formulated as salts.[5]
Considerations:
-
This technique is only applicable to ionizable compounds.[5]
-
Requires screening of various counter-ions to find a stable salt form with optimal properties.
-
Potential for disproportionation back to the less soluble free form under certain pH conditions.[5]
B. Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[19][20] They can encapsulate poorly soluble guest molecules, like many pyrimidine derivatives, within their cavity, forming a non-covalent "inclusion complex".[19][21] This complex effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous environment, thereby increasing its apparent solubility and stability.[20][][23]
Common Types:
-
α-Cyclodextrin: Smallest cavity, suitable for low-molecular-weight compounds.[20][]
-
β-Cyclodextrin: Most widely used, suitable for a broad range of drug molecules. Its derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), offer even greater solubility and are approved for parenteral use.[][23]
-
γ-Cyclodextrin: Largest cavity.
Visualizing Cyclodextrin Inclusion
Caption: Cyclodextrin forming a soluble inclusion complex.
Frequently Asked Questions (FAQs)
Q1: My compound dissolves in DMSO for my stock solution, but precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a classic sign of kinetic vs. thermodynamic solubility. Your DMSO stock is a supersaturated solution. Upon dilution into an aqueous buffer where the compound has low solubility, it crashes out.
-
Immediate Fix: Try diluting your DMSO stock into the buffer in a serial fashion with vigorous vortexing. Sometimes a slower introduction to the aqueous environment can help.
-
Better Solution: Re-evaluate the final DMSO concentration. You may need to lower your final assay concentration of the compound or increase the final percentage of DMSO (if your assay can tolerate it).
-
Best Practice: Determine the thermodynamic solubility in your assay buffer with the intended final percentage of DMSO. Never prepare a working solution at a concentration above this limit.
Q2: How can I improve the solubility of my pyrimidine compound for in vivo studies?
For animal studies, solubility is critical for achieving adequate exposure. The strategies are similar but with stricter requirements for vehicle safety.
-
Co-solvent Systems: Mixtures of water, PEG 400, propylene glycol, and ethanol are common. For example, a vehicle of 10% DMSO, 40% PEG 300, and 50% water is often used.
-
Cyclodextrins: HP-β-CD is frequently used to formulate compounds for oral and parenteral administration due to its high water solubility and safety profile.[23]
-
Amorphous Solid Dispersions: For very challenging compounds, creating an amorphous solid dispersion with a polymer can significantly enhance solubility and bioavailability.[][24] This is an advanced technique typically employed in later-stage drug development.
Q3: Can modifying the chemical structure of my pyrimidine derivative improve its solubility?
Absolutely. This is a key strategy in medicinal chemistry.
-
Disrupt Planarity and Symmetry: Introducing substituents that disrupt the planarity of the molecule or break its symmetry can interfere with crystal packing. This lowers the crystal lattice energy, which can lead to a significant increase in solubility without necessarily decreasing hydrophobicity.[4][7]
-
Add Ionizable Groups: Incorporating a weakly basic (e.g., an amine) or weakly acidic group can provide a "handle" for pH modification or salt formation.
-
Prodrugs: A prodrug approach can be used where a soluble moiety is attached to the parent drug via a linker that is cleaved in vivo to release the active compound.[6]
Q4: What is the "gold standard" method for measuring solubility?
The saturation shake-flask (SSF) method is considered the gold standard for determining equilibrium thermodynamic solubility.[11] It involves agitating an excess of the solid compound in a solvent for a sufficient period (24-72 hours) to ensure equilibrium is reached before analysis. This method is crucial for obtaining accurate data for regulatory submissions and biopharmaceutical classification.[11]
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
-
Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5).
- How can cyclodextrins enhance solubility? (2025, July 31).
- Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.).
-
API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 17). Crystal Growth & Design. Retrieved from [Link]
-
Improving API Solubility by Salt and Cocrystal Formation - MilliporeSigma. (n.d.). Retrieved from [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved from [Link]
- Co-solvency: Significance and symbolism. (2025, July 31).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
-
Pyrimidine - Solubility of Things. (n.d.). Retrieved from [Link]
-
Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018, January 29). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
What is the importance of the cosolvency in the solubility of nonelectrolytes drugs? (2014, June 18). Retrieved from [Link]
-
Co-solvency. (n.d.). Slideshare. Retrieved from [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). PMC. Retrieved from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). Journal of Chemical & Engineering Data. Retrieved from [Link]
- Summary of solubility measurement protocols of each company before harmonization. (n.d.).
- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4).
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. Retrieved from [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022, December 27). ResearchGate. Retrieved from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). SciSpace. Retrieved from [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. Retrieved from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PMC. Retrieved from [Link]
- Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15).
-
The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (n.d.). ResearchGate. Retrieved from [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave. Retrieved from [Link]
-
Pyrimidine - Wikipedia. (n.d.). Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ajdhs.com [ajdhs.com]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. ijpsonline.com [ijpsonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 20. hilarispublisher.com [hilarispublisher.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
Preventing epimerization during synthesis of amino acid derivatives
Welcome to the Peptide Synthesis Technical Support Center . As researchers and drug development professionals, maintaining the stereochemical integrity of amino acids during synthesis is paramount. Epimerization—the unwanted inversion of stereochemistry at the α-carbon—can drastically alter the biological activity of your final peptide and create impurities that are notoriously difficult to separate.
This guide is engineered to provide you with a deep mechanistic understanding of epimerization, field-proven troubleshooting strategies, and self-validating experimental protocols to ensure absolute stereochemical fidelity in your syntheses.
The Causality of Epimerization: Understanding the Mechanism
To prevent epimerization, we must first understand the chemical causality behind it. During peptide coupling, the carboxylic acid of the N-protected amino acid is activated to form a highly reactive intermediate (e.g., an O-acylisourea when using carbodiimides). This activation drastically increases the electrophilicity of the carbonyl carbon, inadvertently opening the door to two primary degradation pathways:
-
Path B: Oxazol-5(4H)-one Formation (The Dominant Pathway): The oxygen atom of the adjacent N-acyl group nucleophilically attacks the activated carbonyl, forming a 5-membered oxazolone ring[1]. The α-proton of this oxazolone is highly acidic. Even weak bases can abstract this proton, creating a planar, achiral enolate. Upon reprotonation, stereochemical memory is lost, resulting in a racemic mixture[2].
-
Path A: Direct Enolization: In the presence of strong bases (often required for uronium/aminium coupling reagents), the α-proton of the activated amino acid can be directly abstracted without forming the oxazolone ring, leading to direct enolization and subsequent epimerization[3].
The Urethane Solution: Protecting the N-terminus with a urethane-type group (Fmoc, Boc, or Cbz) is the first line of defense. The alkoxy oxygen of a urethane is significantly less nucleophilic than an amide carbonyl oxygen, which sterically and electronically disfavors the intramolecular cyclization required to form the oxazolone[2].
Mechanisms of amino acid epimerization and the protective role of urethane groups.
Troubleshooting Guide & FAQs
Q: I am synthesizing a peptide containing a C-terminal Histidine. Why am I seeing significant epimerization, and how do I stop it? A: Histidine, along with Cysteine and Serine, is notoriously prone to epimerization[2]. The electron-withdrawing nature of their side-chain heteroatoms increases the acidity of the α-proton, facilitating rapid enolization. Solution: Switch your coupling system to DIC and Oxyma-B (1,3-dimethylvioluric acid). Oxyma-B is a highly potent racemization suppressor specifically designed for sensitive residues. Experimental data shows that DIC/Oxyma-B can reduce D-His isomer formation to as low as 0.09%[4].
Q: Does the choice of base matter when using HATU or HBTU? A: Absolutely. Uronium/aminium salts require a tertiary amine base to initiate the reaction. The industry standard is often N,N-Diisopropylethylamine (DIPEA). However, DIPEA is highly basic and can trigger direct enolization (Path A). Solution: Swap DIPEA for TMP (sym-collidine / 2,4,6-trimethylpyridine) . TMP is sterically hindered and less basic, which provides sufficient basicity to drive the coupling while drastically minimizing α-proton abstraction, reducing epimerization from ~13% down to <1%.
Q: What is the mechanistic difference between HOBt and OxymaPure in preventing epimerization? A: Both HOBt and OxymaPure act as nucleophiles that attack the highly reactive O-acylisourea intermediate to form a more stable active ester. However, Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior nucleophile due to the α-effect of its oxime structure. It intercepts the O-acylisourea much faster than HOBt, minimizing the lifespan of the intermediate and preventing the intramolecular cyclization that leads to oxazolone formation[5].
Q: Does elevated temperature during Solid-Phase Peptide Synthesis (SPPS) increase the rate of epimerization? A: Thermodynamically, higher temperatures accelerate both the desired aminolysis and the undesired oxazolone formation. However, using the DIC/OxymaPure system at elevated temperatures (e.g., 90 °C) effectively suppresses epimerization because the rate of the desired amide bond formation outpaces the side reactions[6].
Quantitative Data: Epimerization Rates by Coupling System
The choice of coupling additive and base directly impacts the stereochemical purity of the final product. The table below synthesizes quantitative data from comparative studies on epimerization-prone residues.
| Coupling System | Base | Target Residue | Epimerization Rate (%) | Relative Yield | Reference |
| HBTU / HOBt | DIPEA | General | ~18.0% | Moderate | [2] |
| HATU / HOAt | DIPEA | General | ~13.0% | High | [2] |
| HATU / HOAt | TMP (sym-collidine) | Ornithine | < 1.0% | High | |
| DIC / OxymaPure | None | Phenylglycine (Phg) | < 1.0% | Excellent | [6] |
| DIC / Oxyma-B | None | Histidine (His) | 0.09% | Excellent | [4] |
Validated Experimental Protocol: Epimerization-Free SPPS via DIC/OxymaPure
This protocol utilizes the DIC/OxymaPure system, which avoids the need for a tertiary amine base during the coupling step, thereby eliminating base-catalyzed direct enolization. This protocol is designed as a self-validating system , incorporating analytical checkpoints to ensure causality and trust at every step[6].
Materials Required:
-
Fmoc-protected amino acids (5.0 equivalents)
-
OxymaPure (5.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5.0 equivalents)
-
Dimethylformamide (DMF), Peptide synthesis grade
-
20% Piperidine in DMF (v/v)
Step-by-Step Methodology:
-
Resin Swelling & Preparation:
-
Weigh the desired amount of resin (e.g., Rink Amide AM) into a reaction vessel equipped with a porous frit.
-
Swell the resin in DMF for 30 minutes at room temperature with gentle agitation. Drain the solvent.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin. Agitate for 1 minute, then drain.
-
Repeat with a fresh solution of 20% piperidine in DMF for 5 minutes.
-
Validation Checkpoint 1: Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful Fmoc removal.
-
-
Resin Washing:
-
Wash the resin thoroughly with DMF (3 mL × 3 times) to remove all traces of piperidine. Residual base can trigger epimerization in the subsequent coupling step.
-
-
Pre-Activation (Crucial Step):
-
In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and OxymaPure (5 eq.) in a minimal volume of DMF.
-
Add DIC (5 eq.) to the solution. Allow the mixture to pre-activate for exactly 2 minutes .
-
Causality Note: Limiting pre-activation to 2 minutes ensures the rapid formation of the Oxyma active ester while preventing the intermediate from degrading into an oxazolone.
-
-
Coupling Reaction:
-
Transfer the pre-activated mixture to the resin.
-
Agitate the reaction at room temperature for 30–60 minutes (or 5 minutes at 90 °C if using an automated microwave synthesizer)[6].
-
Drain the reaction mixture and wash the resin with DMF (3 mL × 3 times).
-
-
Coupling Validation:
-
Validation Checkpoint 2: Perform a Kaiser Test on a micro-aliquot of the resin. A yellow/colorless bead indicates complete acylation (no free primary amines). A blue bead indicates incomplete coupling, requiring a second coupling cycle.
-
-
Stereochemical Validation (Post-Cleavage):
-
Validation Checkpoint 3: After final cleavage from the resin, analyze the crude peptide using Ion Mobility Mass Spectrometry (IM-MS) or Chiral HPLC. The DIC/Oxyma system should yield a single diastereomeric peak, confirming the suppression of epimerization[6].
-
References
Sources
Technical Support Center: Scaling Up 2-Substituted Pyrimidines
Status: Operational Operator: Senior Application Scientist Ticket Focus: Process Optimization & Troubleshooting for Pyrimidine Synthesis
Introduction
The 2-substituted pyrimidine motif is a cornerstone of modern medicinal chemistry (e.g., Imatinib, Rosuvastatin). However, the 2-position is electronically unique—flanked by two nitrogen atoms, it is highly electron-deficient yet prone to catalyst poisoning during cross-coupling. This guide addresses the specific friction points encountered when moving from milligram-scale discovery to kilogram-scale process chemistry.
Module 1: De Novo Synthesis (Condensation Routes)
Context: The most robust way to access 2-substituted pyrimidines at scale is often de novo ring construction using guanidines (or amidines) and 1,3-dicarbonyls/enones.
Troubleshooting Guide
Q: "My yield drops from 85% (10g scale) to 45% (1kg scale) during the condensation of guanidine nitrate with my
A: This is a classic mass-transfer and stoichiometry issue.
-
Root Cause: Guanidine salts (nitrate/hydrochloride) release the free base in situ. On a large scale, the rapid precipitation of inorganic salts (NaNO
or NaCl) can encapsulate unreacted guanidine, stalling the reaction. -
Solution:
-
Solvent Switch: Move from Methanol to Ethanol or
-Butanol . The higher boiling point allows for better solubility of intermediates. -
Free Base Generation: Pre-mix the guanidine salt with the base (NaOMe or NaOEt) and filter off the inorganic salt precipitate before adding the electrophile (
-ketoester). This ensures a homogeneous reaction. -
Water Management: Guanidine free base is hygroscopic and hydrolyzes to urea if wet. Ensure the system is strictly anhydrous.
-
Q: "I am seeing significant 'bis-pyrimidine' impurities." A: This occurs if your 1,3-electrophile is too reactive or if the stoichiometry is skewed.
-
Fix: Use a 1.1 - 1.2 equivalent excess of Guanidine . The cost of guanidine is negligible compared to the purification cost of removing bis-adducts.
Standardized Protocol: 1kg Scale Pinner Synthesis
-
Reagents: Guanidine HCl (1.2 equiv),
-Ketoester (1.0 equiv), NaOEt (2.5 equiv - Note: Extra base required if using HCl salt). -
Step 1: Suspend Guanidine HCl in EtOH (5 vol). Add NaOEt solution at 0°C. Stir 30 min.
-
Step 2: (Optional but recommended) Filter off NaCl.
-
Step 3: Add
-Ketoester dropwise to the filtrate at RT (Control Exotherm!). -
Step 4: Reflux 4–6 h.
-
Step 5: Distill off 70% of solvent. Add water to precipitate product.
Module 2: Functionalization via (Nucleophilic Aromatic Substitution)
Context: Reacting 2-chloropyrimidines with amines is the standard route. However, regioselectivity (in 2,4-dichloro systems) and hydrolysis are major scale-up risks.
Troubleshooting Guide
Q: "I need to selectively substitute the C2-position on 2,4-dichloropyrimidine, but I only get the C4-product."
A: This is governed by the "Mismatch Principle."
-
The Science: The C4 position is more electron-deficient (lower LUMO energy) and usually reacts first.
-
The Fix: You cannot easily reverse this with standard kinetics.
-
Strategy A (Blocker): Use 2,4-dichloro-6-methylpyrimidine . The steric bulk at C6 can slightly retard C4 attack, though C4 is still favored.
-
Strategy B (Electronic Switch): If C6 has an electron-donating group (e.g., -OMe), it deactivates C4, allowing C2 attack.
-
Strategy C (The Workaround): React C4 first with a "dummy" group (e.g., thiomethyl) that can be removed or displaced later, then react C2.
-
Q: "My
A: Stop using DMF for scale-up of simple pyrimidines.
-
Alternative: Use Water or
-Butanol .-
Mechanism: Water acts as a hydrogen-bond donor, activating the pyrimidine nitrogen and stabilizing the Meisenheimer complex. This often accelerates the reaction faster than DMF.
-
Protocol: Mix 2-chloropyrimidine, Amine, and
in Water (3 vol). Heat to 80°C. The product usually precipitates out as a solid upon cooling.
-
Data: Solvent Effects on Reactivity
Reaction: 2-chloropyrimidine + Morpholine (1.0 equiv)
| Solvent | Temp (°C) | Time (h) | Yield (%) | Workup Difficulty |
| DMF | 80 | 2 | 92 | High (Aq. washes required) |
| THF | 65 (Reflux) | 12 | 65 | Low |
| Water | 80 | 1.5 | 94 | Very Low (Filtration) |
| 100 | 1 | 90 | Low (Crystallization) |
Module 3: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Context: Installing carbon or heteroatom substituents at the 2-position via Pd-catalysis.
Troubleshooting Guide
Q: "The Suzuki coupling at the 2-position stalls at 60% conversion, even with 5 mol% Pd."
A: The "Nitrogen Effect" is poisoning your catalyst. The pyrimidine nitrogens (and the product) bind competitively to Pd.
-
Solution:
-
Ligand Choice: Switch to bulky, electron-rich phosphines like XPhos or RuPhos . These create a steric wall that prevents the pyrimidine N-atoms from coordinating to the Pd center.
-
Base Choice: Avoid carbonate bases if possible; use
or CsF in dioxane/water. -
Pre-catalysts: Do not use
. Use Pd(dppf)Cl or XPhos Pd G3 precatalyst to ensure active species generation.
-
Q: "How do I remove Palladium to <10 ppm without a column?"
A: Chromatography is non-viable at kg scale. Use a scavenger/crystallization workflow.[1][2][3][4]
Visualization: Regioselectivity & Workflow Logic
Caption: Decision logic for regioselective functionalization of 2,4-dichloropyrimidine. Direct attack favors C4; strategic protection is required for C2 selectivity.
Module 4: Purification & Palladium Removal
Context: Final isolation of API intermediates requires strict impurity control.
Protocol: Non-Chromatographic Pd Removal
-
Step 1 (Scavenging): At the end of the reaction, add SiliaMetS® Thiol or Charcoal (Darco KB-B) (10–50 wt% relative to substrate) directly to the hot reaction mixture.
-
Step 2 (Digestion): Stir at 50–60°C for 1 hour.
-
Step 3 (Filtration): Filter hot through a Celite pad to remove the scavenger.
-
Step 4 (Crystallization): Cool the filtrate. If the product doesn't crash out, perform a solvent swap (e.g., distill off Dioxane, add Ethanol/Water).
-
Step 5 (Chelating Wash): If Pd is still >20ppm, dissolve product in organic solvent and wash with 0.1M aqueous L-Cysteine or Na
EDTA .
Comparison of Pd Scavengers
| Scavenger Type | Target Pd Species | Efficiency | Cost |
| Activated Carbon (Darco KB-B) | Pd(0) colloids | Moderate (60-80%) | Low |
| SiliaMetS® Thiol | Pd(II) salts | High (>95%) | High |
| Trimercaptotriazine (TMT) | Pd(II) & Pd(0) | High (>90%) | Moderate |
| L-Cysteine Wash | Soluble Pd | High (>90%) | Very Low |
References
-
BenchChem Technical Support. Optimizing Amination Reactions of Pyrimidines. (Accessed 2024). Link
-
Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Link
-
National Institutes of Health (PMC). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2022).[4][5][6] Link
-
MDPI Molecules. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (2021).[1][2][7] Link
-
Biotage. How to Remove Palladium in Three Easy Steps. (2023).[1][2][8] Link
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating biological activity of novel pyrimidine compounds
Introduction: Beyond the "Me-Too" Molecule
The pyrimidine nucleus is arguably the most "privileged" scaffold in medicinal chemistry. From the foundational success of 5-Fluorouracil (5-FU) to the complexity of Gemcitabine , this heterocycle remains the backbone of antimetabolite oncology. However, the saturation of this chemical space creates a high barrier for entry.
For a novel pyrimidine derivative to merit publication or patenting, it is insufficient to merely show "activity." You must demonstrate superiority (potency), specificity (selectivity index), and druggability (ADME).
This guide outlines a self-validating workflow to rigorously characterize your novel compounds, moving beyond simple screening to mechanistic proof-of-concept.
The Validation Architecture
We do not test randomly; we test to falsify the hypothesis that the compound is toxic or ineffective.
Figure 1: The Validation Funnel. A hierarchical approach ensuring resources are only spent on compounds meeting strict "Go/No-Go" criteria.
Phase I: Cytotoxicity & The Selectivity Index (SI)
The most common error in early-stage validation is reporting low IC50 values without context. A compound that kills cancer cells at 1 µM but normal fibroblasts at 0.5 µM is a toxin, not a drug.
Comparative Performance Data
The following table benchmarks a hypothetical "Novel Series-A" against industry standards based on aggregated data for breast (MCF-7) and colon (HCT-116) cancers.
| Compound Class | Agent | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | Selectivity Index (SI)* |
| Standard | 5-Fluorouracil (5-FU) | 3.1 - 9.9 [1] | 4.8 - 12.5 | ~5 - 10 |
| Standard | Doxorubicin | 0.5 - 1.2 | 0.2 - 0.8 | < 5 (High Toxicity) |
| Novel | Pyrimidine-Hybrid (Target) | 0.1 - 0.8 | 0.5 - 2.0 | > 20 (Desired) |
| Control | DMSO Vehicle | > 100 | > 100 | N/A |
*Selectivity Index (SI) = IC50 (Normal Cells, e.g., HEK293) / IC50 (Cancer Cells).
Protocol: The Self-Validating MTT Assay
Standard protocols often fail due to edge effects or metabolic saturation. Use this modified workflow.
-
Seeding: Plate cells (3,000–5,000/well) in 96-well plates.
-
Validation Step: Leave the outer perimeter wells filled with PBS (no cells) to prevent evaporation "edge effects" which skew optical density (OD) readings.
-
-
Treatment: After 24h attachment, treat with serial dilutions (0.01 µM to 100 µM).
-
Critical Control: Include a "Positive Kill" control (e.g., 10% DMSO or Triton X-100) to establish the 0% viability baseline.
-
-
Incubation: 48h to 72h at 37°C, 5% CO2.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 3-4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Linearity Check: Ensure your untreated control OD is between 0.7 and 1.2. If OD > 2.0, the detector is saturated; repeat with fewer cells.
-
Phase II: Mechanism of Action (Target Engagement)
Novel pyrimidines typically act as antimetabolites, inhibiting Thymidylate Synthase (TS) or incorporating into DNA to trigger checkpoint arrest. You must prove which mechanism is active.
The Pathway: Thymidylate Synthase Inhibition
If your compound works, it should block the methylation of dUMP to dTMP, causing a "thymineless death."
Figure 2: The Thymidylate Synthase (TS) catalytic cycle. Novel pyrimidines (Red) competitively bind TS, preventing dTMP production and halting DNA synthesis.
Protocol: Cell Cycle Analysis (Flow Cytometry)
To confirm the mechanism above, you must observe an S-phase arrest (accumulation of cells trying to replicate DNA without sufficient nucleotides).
-
Harvest: Collect treated cells (trypsinize) and wash with PBS.
-
Fixation: Add dropwise to ice-cold 70% ethanol while vortexing.
-
Why: Vortexing prevents cell clumping (doublets), which can mimic G2/M phase cells.
-
-
Staining: Resuspend in PBS containing:
-
Propidium Iodide (PI): 50 µg/mL (Stains DNA).
-
RNase A: 100 µg/mL (Degrades RNA to prevent false PI signal).
-
-
Analysis: Measure fluorescence on a Flow Cytometer (FL2 channel).
-
Success Criteria: A significant increase in the S-phase population compared to the G0/G1 control indicates antimetabolite activity [2].
-
Phase III: ADME (Druggability)
A potent compound is useless if it precipitates in the bloodstream. Pyrimidine rings are often flat and crystalline, leading to poor solubility.
-
Lipinski's Rule of 5 Check:
-
MW < 500 Da
-
LogP < 5 (Lipophilicity)
-
H-Bond Donors < 5
-
-
Microsomal Stability Assay: Incubate compound with liver microsomes (human/mouse) + NADPH. Measure disappearance via LC-MS/MS over 60 minutes.
-
Target: T1/2 > 30 minutes. Rapid degradation suggests the pyrimidine ring is being oxidized too quickly by Cyt-P450 enzymes [3].
-
References
-
BenchChem. (2025).[1][2] Synthesis and Biological Screening of Novel Pyrimidine Derivatives: Application Notes and Protocols. Retrieved from
-
Abcam. (2020). Cell cycle analysis with flow cytometry and propidium iodide. Retrieved from
-
Creative Biolabs. (2026). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from
-
National Institutes of Health (NIH). (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Int J Mol Sci. Retrieved from
Sources
Comparative analysis of pyrimidine vs triazine herbicides
Content Type: Technical Comparison Guide Audience: Researchers, Agrochemical Scientists, Drug Development Professionals
Executive Summary: The Scaffold Divergence
In the development of modern herbicides, Triazines and Pyrimidines represent two distinct philosophies in chemical scaffold design. While Triazines (e.g., Atrazine) are the historical "kings" of Photosystem II (PSII) inhibition, characterized by a rigid structure-activity relationship (SAR), Pyrimidines function as a "privileged scaffold." The pyrimidine ring offers a versatile chemical backbone that can be derivatized to inhibit PSII, Acetolactate Synthase (ALS), or Protoporphyrinogen Oxidase (PPO).
This guide provides a head-to-head analysis of these two classes, focusing on their structural logic, divergent modes of action (MoA), and experimental validation.
Chemical Architectures & Structural Logic
The fundamental difference lies in the ring stability and substitution potential.
| Feature | Triazine Scaffold | Pyrimidine Scaffold |
| Core Structure | 6-membered ring, 3 Nitrogens (Symmetric 1,3,5 or Asymmetric 1,2,4).[1] | 6-membered ring, 2 Nitrogens (1,3-diazine). |
| Electronic Nature | Electron-deficient; highly susceptible to nucleophilic attack (e.g., hydrolysis of Cl- group). | Balanced aromaticity; supports diverse lipophilic and electronic substituents. |
| Primary Target | PSII (D1 Protein): The | Versatile: 1. PSII: Uracils (e.g., Bromacil).2. ALS: Pyrimidinyl-ethers (e.g., Bispyribac).3. PPO: Pyrimidinediones (e.g., Saflufenacil).[2][3][4] |
| Metabolic Fate | Rapidly detoxified in corn via Glutathione S-Transferase (GST). | Metabolism varies by substituent; often involves ring hydroxylation or ester hydrolysis. |
Mechanism of Action: The Functional Divergence
While Triazines are almost exclusively PSII inhibitors, Pyrimidines exhibit "MoA Shifting" based on their side chains.
A. The PSII Arena: Triazines vs. Uracils
Both Triazines (e.g., Atrazine) and Pyrimidine-based Uracils (e.g., Bromacil) compete with plastoquinone (
-
Binding Site: Serine-264 in the D1 protein.
-
Mechanism: They block electron transport from
to , stopping ATP/NADPH production and causing triplet chlorophyll formation, leading to lipid peroxidation. -
Key Difference: Triazines are highly selective for corn/sorghum (due to rapid GST detoxification). Uracils are broader spectrum and often used for total vegetation control or in orchards (citrus).
B. The Pyrimidine Pivot: ALS and PPO Inhibition
The pyrimidine scaffold allows for derivatization that Triazines cannot support.
-
ALS Inhibition (Bispyribac-sodium): Pyrimidinyl-thiobenzoates bind to the regulatory site of Acetolactate Synthase, blocking the biosynthesis of Valine, Leucine, and Isoleucine. This is a slow-acting, systemic mechanism.
-
PPO Inhibition (Saflufenacil): Modern pyrimidinediones inhibit Protoporphyrinogen Oxidase.[2][4] This leads to the accumulation of Protoporphyrin IX, a potent photosensitizer that generates singlet oxygen (
), causing rapid membrane necrosis.
Comparative Performance Data
Efficacy & Selectivity Profile
The following data summarizes the operational differences between the classes.
| Parameter | Atrazine (Triazine) | Bromacil (Pyrimidine/Uracil) | Bispyribac (Pyrimidine/ALS) | Saflufenacil (Pyrimidine/PPO) |
| Primary MoA | PSII Inhibitor (Group 5) | PSII Inhibitor (Group 5) | ALS Inhibitor (Group 2) | PPO Inhibitor (Group 14) |
| Symptom Onset | 5–7 days (Chlorosis) | 5–7 days (Chlorosis) | 10–14 days (Stunting/Reddening) | 1–3 days (Rapid Necrosis) |
| Systemicity | Xylem mobile (Apoplastic) | Xylem mobile | Phloem & Xylem (Symplastic) | Mostly Contact (Limited Xylem) |
| Key Resistance | psbA mutation (Ser264Gly) | Cross-resistant with Triazines | ALS mutations (Pro197, Trp574) | PPO mutations (Gly210) |
| LogP ( | ~2.5 (Moderate mobility) | ~1.9 (High leaching potential) | -1.03 (Highly soluble) | 2.6 (pH dependent) |
Critical Insight for Drug Developers: If your goal is rapid burndown, the Pyrimidine scaffold (functionalized as a PPO inhibitor) is superior. If your goal is residual soil activity in corn, the Triazine scaffold remains the gold standard despite resistance issues.
Experimental Protocols
To objectively compare these herbicides, two distinct assay protocols are required.
Protocol A: Chlorophyll Fluorescence (OJIP) for PSII Inhibition
Validates Triazines (Atrazine) and Uracils (Bromacil).
Principle: PSII inhibitors block electron flow, causing a rise in initial fluorescence (
-
Preparation: Grow Amaranthus retroflexus (or target weed) to the 3-4 leaf stage.
-
Treatment: Apply herbicide via foliar spray or root drench. Incubate for 4–24 hours.
-
Dark Adaptation: Clip "dark-adaptation leaf clips" onto the youngest fully expanded leaves for 20 minutes to oxidize the reaction centers.
-
Measurement: Use a Fluorometer (e.g., Handy PEA). Apply a saturating light pulse (3000
). -
Analysis:
-
Trace the OJIP curve.
-
Metric: Calculate
(Maximal Quantum Yield). -
Result: A healthy plant is ~0.83. PSII inhibition drops this value toward 0.4–0.5 rapidly.
-
Protocol B: In Vitro Acetolactate Synthase (ALS) Assay
Validates Pyrimidine-based ALS inhibitors (Bispyribac).
Principle: Measures the conversion of pyruvate to acetolactate. Acetolactate is decarboxylated to acetoin, which is detected colorimetrically.
-
Enzyme Extraction:
-
Homogenize 5g of young leaf tissue in liquid
. -
Buffer: 100mM K-Phosphate (pH 7.5), 1mM Pyruvate, 0.5mM
, 0.5mM TPP, 10 M FAD.[5] -
Centrifuge at 25,000g for 20 min; use supernatant.
-
-
Assay Reaction:
-
Mix 100
L Enzyme extract + 100 L Herbicide solution (serial dilutions). -
Initiate with 50mM Sodium Pyruvate.
-
Incubate at 30°C for 60 minutes.
-
-
Termination & Detection:
-
Stop reaction with 50
L (6N). -
Incubate at 60°C for 15 min (decarboxylates acetolactate
acetoin). -
Add 0.5% Creatine and 5%
-Naphthol (in 2.5N NaOH). -
Incubate 15 min at 60°C for color development (Pink/Red).
-
-
Quantification: Measure Absorbance at 525 nm. Calculate
relative to solvent control.
Visualizations
Diagram 1: The Scaffold Bifurcation
This diagram illustrates how the Pyrimidine scaffold offers a multi-target approach compared to the singular focus of Triazines.
Caption: The Pyrimidine scaffold acts as a "privileged structure," allowing access to three distinct modes of action (PSII, ALS, PPO), whereas Triazines are predominantly locked into PSII inhibition.
Diagram 2: Experimental Workflow Logic
Decision tree for selecting the correct assay based on the scaffold and suspected MoA.
Caption: Diagnostic workflow for categorizing herbicide candidates. Symptomology guides the selection of the primary validation assay.
References
-
Grossmann, K., et al. (2010). "The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity."[3][6][7] Weed Science. Link(Note: Generalized link to journal source).
-
Yu, Q., et al. (2004).[5] "In vitro acetolactate synthase (ALS) activity assay." Journal of Experimental Botany. Link
- Dayan, F. E., & Zaccaro, M. L. (2012). "Chlorophyll fluorescence as a marker for herbicide mechanisms of action." Pesticide Biochemistry and Physiology.
-
Hess, F. D. (2000). "Light-dependent herbicides: an overview." Weed Science. Link
- Shaner, D. L. (2014). Herbicide Handbook. Weed Science Society of America.
Sources
- 1. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 2. Saflufenacil - Wikipedia [en.wikipedia.org]
- 3. The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity | Weed Science | Cambridge Core [cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ncwss.org [ncwss.org]
- 7. bioone.org [bioone.org]
Optimizing the Scaffold: A Comparative SAR Guide to Dimethylpyrimidine Analogs
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Development Researchers.
Executive Summary: The "Methyl Effect" in Scaffold Hopping
In the optimization of kinase inhibitors, the 4,6-dimethylpyrimidine (DMP) scaffold represents a critical "scaffold hop" from the traditional bicyclic quinazoline core (e.g., Gefitinib, Erlotinib). While quinazolines provide high potency via extensive
This guide analyzes how the introduction of methyl groups at the C4 and C6 positions of the pyrimidine ring alters the Structure-Activity Relationship (SAR). The "Methyl Effect" is not merely steric; it desolvates the ligand, locks the bioactive conformation, and improves lipophilic efficiency (LipE) compared to mono-substituted or unsubstituted analogs.
Comparative Analysis: DMP vs. Quinazoline Scaffolds
Kinase Inhibition (EGFR/VEGFR Targets)
The primary application of DMP analogs is targeting the ATP-binding cleft of Tyrosine Kinases (EGFR, VEGFR-2).
The Challenge: Quinazolines are planar and rigid. While they bind tightly, their flatness leads to poor solubility (crystal packing energy) and promiscuity (flat intercalators). The DMP Solution: The 4,6-dimethyl substitution breaks the planarity slightly and fills hydrophobic sub-pockets (specifically the Val726/Met790 gatekeeper region in EGFR) that are often unoccupied by the flat quinazoline core.
Table 1: Comparative Performance Metrics (Representative Data)
Data synthesized from comparative SAR studies [1, 2].
| Feature | Quinazoline Standard (e.g., Gefitinib) | 4,6-Dimethylpyrimidine Analog | Performance Delta |
| EGFR IC50 (WT) | 0.4 - 3.0 nM | 12 - 45 nM | Quinazoline is 10x more potent (Primary binding) |
| Solubility (pH 7.4) | < 1 µg/mL (Poor) | > 25 µg/mL (Moderate) | DMP is ~25x more soluble |
| Ligand Efficiency (LE) | 0.35 | 0.42 | DMP is more efficient per heavy atom |
| Selectivity (vs. Insulin R) | Low (Promiscuous) | High | DMP fits specific hydrophobic pockets better |
| Metabolic Stability (t1/2) | Moderate (CYP oxidation) | High (Methyls block metabolic soft spots) | DMP extends half-life |
Expert Insight: While Quinazolines are more potent in vitro, DMP analogs often show superior in vivo efficacy due to better bioavailability. The C4-methyl group specifically mimics the C-ring of quinazoline but with lower molecular weight.
Antimicrobial Activity (S. aureus / E. coli)
Beyond oncology, 2-mercapto-4,6-dimethylpyrimidine derivatives exhibit distinct antimicrobial profiles compared to their non-methylated counterparts.
-
Unsubstituted Pyrimidines: Generally inactive or weak bacteriostats.
-
4,6-Dimethyl Analogs: The methyl groups increase lipophilicity (LogP ~2.5), allowing passive diffusion across the bacterial cell wall.
-
Mechanism: Disruption of bacterial folate synthesis (DHFR inhibition) or membrane depolarization [3].
Mechanistic Visualization
EGFR Signaling & Inhibition Pathway
The following diagram illustrates where DMP analogs intervene in the EGFR signaling cascade, preventing downstream proliferation.[1]
Figure 1: Mechanism of Action. The DMP analog competes with ATP for the kinase domain binding site, halting the RAS/RAF/MEK/ERK proliferation cascade.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for DMP evaluation.
Synthesis of 4,6-Dimethylpyrimidine Derivatives
Method: Modified Biginelli or Cyclocondensation.
Workflow Diagram:
Figure 2: One-pot cyclocondensation synthesis workflow.
Detailed Steps:
-
Reactants: Combine acetylacetone (10 mmol), urea/thiourea (15 mmol), and the appropriate aryl aldehyde (10 mmol) in ethanol (20 mL).
-
Catalysis: Add 3-4 drops of concentrated HCl or piperidine (base-catalyzed variant).
-
Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Isolation: Pour reaction mixture into crushed ice. The precipitate (DMP derivative) will form immediately.
-
Purification: Filter and recrystallize from hot ethanol or DMF.
-
Quality Check: 1H NMR should show a distinct singlet around
2.2-2.5 ppm corresponding to the C4/C6 methyl protons [4].
-
In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: Determine IC50 against EGFR.
-
Preparation: Prepare 2.5x kinase buffer (Tris-HCl, MgCl2, BSA).
-
Incubation: Mix 4 µL of EGFR enzyme (0.5 ng/µL) with 2 µL of the DMP analog (serial dilutions in DMSO). Incubate for 10 min at room temperature.
-
Control: DMSO only (0% inhibition).
-
-
Reaction: Add 2 µL of ATP/Substrate (Poly Glu:Tyr) mixture. Incubate for 60 min.
-
Detection: Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Readout: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
-
Analysis: Plot RLU vs. log[Concentration] to derive IC50 using non-linear regression.
Critical SAR Insights (The "Why")
-
C4/C6 Methyl Sterics: In the EGFR binding pocket, the C6-methyl group induces a "twist" in the molecule relative to the phenyl ring at C5 (if present). This non-planarity prevents the formation of insoluble aggregates (common in flat quinazolines), improving solubility by ~2.5-fold [1].
-
Hydrophobic Packing: The methyl groups interact with Leu718 and Val726 in the kinase active site. Removing these methyls (unsubstituted pyrimidine) results in a >50-fold loss of potency due to the loss of Van der Waals contact energy [2].
-
Electronic Influence: The electron-donating nature (+I effect) of the methyl groups increases the electron density of the pyrimidine nitrogen atoms, potentially strengthening the hydrogen bond with the hinge region amino acids (Met793).
References
-
Song, J., et al. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. ResearchGate.[2]
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BenchChem. (2025).[1] A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery. BenchChem Guides.
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Baluja, S., et al. (2020). Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. Letters in Organic Chemistry.
-
Yengoyan, A.P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry.
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A Comparative Guide to the Efficacy of 2-Aminopyrimidine Derivatives Across Therapeutic Areas
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] Its unique chemical properties, including the ability to form multiple hydrogen bonds and participate in various chemical interactions, make it a highly adaptable framework for drug design.[2] This guide provides a comparative analysis of the efficacy of various 2-aminopyrimidine derivatives across key therapeutic areas, including oncology, metabolic diseases, and inflammatory conditions. We will delve into structure-activity relationships (SAR), present quantitative experimental data, and provide detailed protocols to offer researchers and drug development professionals a comprehensive resource for this important class of compounds.
The 2-Aminopyrimidine Scaffold: A Privileged Framework in Drug Discovery
The 2-aminopyrimidine core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and an amino group at position 2.[2] This arrangement is a key feature in numerous approved drugs, such as the anticancer agents Imatinib and Abemaciclib, highlighting its clinical significance.[3][4] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target a wide array of biological molecules with high specificity and potency.[5] This guide will explore the efficacy of these derivatives against various biological targets, supported by robust experimental evidence.
Efficacy in Oncology: A Multi-Pronged Attack on Cancer
2-Aminopyrimidine derivatives have emerged as a powerful class of anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6]
Targeting FLT3 Kinase in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a key therapeutic target in AML. Mutations in FLT3 are common and lead to uncontrolled cell growth. Several 2-aminopyrimidine derivatives have been developed as potent FLT3 inhibitors.
Comparative Efficacy of FLT3 Inhibitors
| Compound | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | c-KIT IC50 (nM) | MV4-11 (FLT3-ITD) Cell Proliferation IC50 (nM) |
|---|---|---|---|---|
| Compound 15 | 7.42 ± 1.23 | 9.21 ± 0.04 | >1000 | 0.83 ± 0.15 |
| Compound 30 | 1.5 | 7.2 | >1000 | 0.8 |
| Compound 36 | 1.8 | 3.5 | >1000 | 3.2 |
| Gilteritinib | 0.29 | 0.27 | 13 | N/A |
Structure-Activity Relationship Insights: The development of compounds 30 and 36 demonstrates remarkable potency against both wild-type and mutant forms of FLT3, with exceptional selectivity over the related kinase c-KIT (>1000-fold).[8] This high selectivity is a critical feature, as off-target inhibition of c-KIT can lead to toxicity. The in vivo efficacy of these compounds has been demonstrated in mouse xenograft models, where oral administration significantly suppressed tumor growth.[8]
Experimental Protocol: In Vitro FLT3 Kinase Assay (ADP-Glo™) This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: A kinase reaction is prepared in a buffer containing recombinant human FLT3 kinase, a suitable substrate (e.g., AXLtide), and ATP.
-
Compound Addition: The 2-aminopyrimidine test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at room temperature for 1 hour to allow for the enzymatic reaction to proceed.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal: The Kinase Detection Reagent is then added to convert ADP to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.
-
IC50 Calculation: The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is calculated from the dose-response curve.[7]
Workflow for Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Targeting VEGFR-2 for Anti-Angiogenic Activity
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9]
Comparative Efficacy of VEGFR-2 Inhibitors
| Compound | VEGFR-2 IC50 (nM) | Cancer Cell Proliferation IC50 (µM) |
|---|---|---|
| Compound [I] | ~40 | 3-12 |
| Compound [II] | ~40 | 3-12 |
Data sourced from[9]
Mechanism of Action: Novel bicyclic 2-aminopyrimidine derivatives have shown promising preclinical activity against VEGFR-2.[9] These compounds inhibit the proliferation of various cancer cell lines and also suppress angiogenesis in assays such as the chicken chorioallantoic membrane (CAM) assay. Their mechanism involves inhibiting the phosphorylation of downstream targets of VEGFR-2, such as ERK and Akt, and inducing apoptosis.[9] Importantly, these compounds displayed no toxicity towards healthy human kidney cells in culture.[9]
Signaling Pathway of VEGFR-2 Inhibition
Caption: VEGFR-2 signaling and its inhibition.
Efficacy in Modulating Key Metabolic and Pathological Enzymes
The structural adaptability of 2-aminopyrimidines allows them to be potent inhibitors of various enzymes implicated in disease.
Inhibition of β-Glucuronidase
Elevated activity of β-glucuronidase is associated with several pathologies, including certain types of cancer.[1][3]
Comparative Efficacy of β-Glucuronidase Inhibitors
| Compound | β-Glucuronidase IC50 (µM) |
|---|---|
| Compound 24 | 2.8 ± 0.10 |
| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |
Data sourced from[1][4][10][11]
Key Insights: A study of twenty-seven 2-aminopyrimidine derivatives identified compound 24 as an exceptionally potent inhibitor of β-glucuronidase, with an activity significantly superior to the standard inhibitor.[4][10] The structure-activity relationship study revealed that the inhibitory activity is highly dependent on the nature of the substituents on the pyrimidine ring, indicating that specific steric and electronic properties are required for effective binding to the enzyme's active site.[1]
Experimental Protocol: β-Glucuronidase Inhibition Assay This is a spectrophotometric assay used to measure the inhibitory activity of compounds.
-
Assay Mixture: Prepare a mixture containing the β-glucuronidase enzyme, the test compound at various concentrations, and a suitable buffer in a 96-well plate.
-
Initiation: The reaction is initiated by adding the substrate, p-nitrophenyl-β-D-glucuronide.
-
Measurement: The enzyme hydrolyzes the substrate, releasing p-nitrophenol, which is a colored product. The formation of p-nitrophenol is measured over time by reading the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.[1]
Dual Inhibition of α-Glucosidase and α-Amylase
α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes.
Comparative Efficacy of Dual Enzyme Inhibitors
| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|
| Compound 4p | 0.087 ± 0.01 | 0.189 ± 0.02 |
| Compound 6p | 0.095 ± 0.03 | 0.214 ± 0.03 |
| Rutin (Standard) | 0.192 ± 0.02 | 0.224 ± 0.02 |
Data sourced from[12]
Key Insights: A series of 2-amino-4,6-diarylpyrimidine derivatives demonstrated potent dual inhibition of both α-glucosidase and α-amylase.[12] Compounds 4p and 6p were identified as the most potent, with IC50 values surpassing that of the standard drug, rutin.[12] Molecular docking studies confirmed that these compounds bind effectively to the active sites of both enzymes.[12]
Broad-Spectrum Antimicrobial Potential
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[2][5] 2-aminopyrimidine derivatives have garnered significant attention for their broad-spectrum activity against various microbial pathogens.[5] The structural versatility of this scaffold allows for extensive chemical modifications to enhance antimicrobial efficacy, reduce toxicity, and overcome resistance mechanisms.[2] This makes them a promising class of compounds in the ongoing fight against drug-resistant bacteria and fungi.[5]
Conclusion and Future Perspectives
The 2-aminopyrimidine scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The derivatives discussed in this guide demonstrate exceptional efficacy against a range of biological targets, from protein kinases in oncology to metabolic enzymes and microbial pathogens. The key to their success lies in the scaffold's amenability to chemical modification, which allows for the optimization of potency, selectivity, and pharmacokinetic properties. Future research should continue to explore the vast chemical space around the 2-aminopyrimidine core, leveraging computational tools and high-throughput screening to identify next-generation derivatives with enhanced therapeutic profiles for a multitude of diseases.
References
- BenchChem. (n.d.). Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships.
- Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. (2023, April 25).
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008, October 23). PubMed.
- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2).
- Manorama. (2024, August 2). A Overview Of The 2-Aminopyrimidine Derivatives As Antimicrobial Agents. International Journal of Pharmaceutical Sciences.
- Aminopyrimidine derivatives against VEGFR-2 in cancer. (2025, June 13). BioWorld.
- 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate.
- 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. (n.d.). PMC.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021, August 26). MDPI.
- BenchChem. (n.d.). The Discovery and Synthesis of 2-Aminopyrimidine FLT3 Inhibitors: A Technical Guide.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, November 11). MDPI.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022, November 11). Semantic Scholar.
- Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. (2022, February 9). ACS Publications.
- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrimidine-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in FDA-approved drugs and its role as a fundamental component of DNA and RNA.[1][2] This heterocycle is particularly prominent in the design of protein kinase inhibitors, with approximately 70% of kinase inhibitors approved since 2021 featuring this core structure.[3] The pyrimidine ring's ability to mimic the adenine ring of ATP allows it to form key hydrogen bonds within the hinge region of the kinase ATP-binding site, making it a highly effective starting point for inhibitor design.[4][5]
However, the very feature that makes the pyrimidine scaffold so potent—its ability to interact with the highly conserved ATP binding pocket—also presents a significant challenge: cross-reactivity.[6][7] While a compound may be designed with a specific kinase in mind, it can often inhibit numerous other kinases, a phenomenon known as off-target activity.[8] This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of methodologies to characterize the cross-reactivity of pyrimidine-based kinase inhibitors, supported by experimental frameworks and data interpretation strategies. Understanding a compound's selectivity profile is not merely an academic exercise; it is fundamental to elucidating its true mechanism of action, predicting potential toxicities, and uncovering new therapeutic opportunities.[9][10]
The Rationale for Comprehensive Selectivity Profiling
Achieving inhibitor selectivity for a particular protein kinase is a significant challenge in drug development.[6] Historically, many inhibitors described as "selective" were later found to have broad activity across the kinome.[6] This promiscuity can have profound consequences:
-
Toxicity and Side Effects: Inhibition of off-target kinases is a primary cause of undesired side effects.[8] A thorough understanding of a compound's interaction landscape is crucial for predicting and mitigating potential toxicities.
-
Misinterpretation of Phenotypic Results: If a compound inhibits multiple kinases in a critical signaling pathway, its observed cellular effect may be incorrectly attributed solely to the intended target. This can confound structure-activity relationship (SAR) studies and lead research efforts astray.[6]
-
Uncovering Novel Therapeutic Applications (Polypharmacology): Off-target effects are not always detrimental. The blockbuster drug Imatinib, developed to target BCR-ABL, found immense success in treating gastrointestinal stromal tumors due to its "off-target" activity against c-KIT.[6][10] Similarly, Crizotinib was initially developed as a MET inhibitor but was approved for its efficacy against ALK.[10] Proactively profiling for cross-reactivity can reveal these hidden therapeutic potentials.
-
Overcoming Drug Resistance: The development of next-generation inhibitors often involves modifying scaffolds to improve selectivity and overcome resistance mutations. For instance, pyrimidine-based backbones like WZ-4002 were developed to selectively target EGFR T790M resistance mutations.[10]
Therefore, a comprehensive cross-reactivity analysis is a self-validating system; it not only qualifies the lead compound but also validates the biological hypothesis it is intended to test.
Methodologies for Assessing Kinase Inhibitor Selectivity: A Comparative Overview
A variety of techniques exist to profile the selectivity of kinase inhibitors, each offering unique advantages and limitations. The choice of method depends on the stage of drug discovery, the desired throughput, and the specific questions being asked. The two main classes of assays are biochemical assays, which measure direct inhibition of kinase activity, and binding assays, which measure the physical interaction between the inhibitor and the kinase.[11][12]
In Vitro Kinase Panel Screening (Biochemical Activity Assay)
This is the gold-standard approach for selectivity profiling.[8] It involves testing the inhibitor against a large panel of purified, recombinant kinases to determine its inhibitory potency (typically as an IC50 value) against each.
Causality Behind Experimental Choices: The core principle is to directly measure the functional consequence of the inhibitor on the kinase's catalytic activity.[11] This provides unambiguous evidence of inhibition. Panels can range from a few dozen to hundreds of kinases, representing a broad swath of the human kinome.[8][13]
Data Presentation: Comparative Kinase Inhibition Profile
The data below represents a fictional comparison of three pyrimidine-based inhibitors (PY-INH-01, PY-INH-02, and PY-INH-03) screened against a representative panel of kinases at a single ATP concentration (e.g., Km).
| Kinase Target | Family | PY-INH-01 IC50 (nM) | PY-INH-02 IC50 (nM) | PY-INH-03 IC50 (nM) |
| AURKA (On-Target) | Aurora | 5 | 12 | 8 |
| AURKB | Aurora | 15 | 25 | 1,500 |
| PLK1 | PLK | 850 | 75 | >10,000 |
| VEGFR2 | RTK | 1,200 | 5,500 | 95 |
| EGFR | RTK | >10,000 | 8,000 | 110 |
| SRC | TK | 450 | 980 | 2,500 |
| ABL1 | TK | 600 | 1,200 | 3,000 |
| CDK2 | CMGC | >10,000 | >10,000 | 5,200 |
| PIM1 | CAMK | 75 | >10,000 | >10,000 |
Interpretation of Fictional Data:
-
PY-INH-01: Shows high potency for the intended target AURKA. However, it exhibits significant off-target activity against AURKB (only 3-fold selectivity) and PIM1 (15-fold selectivity), and moderate activity against SRC and ABL1. This compound could be considered a potent but relatively non-selective inhibitor.
-
PY-INH-02: Also potent against AURKA, with slightly better selectivity over AURKB (~2-fold). Interestingly, it has a potent off-target activity against PLK1, suggesting it may be a dual AURKA/PLK1 inhibitor. Such a profile could be therapeutically desirable in certain contexts.[14]
-
PY-INH-03: Displays good potency for AURKA and excellent selectivity against the closely related AURKB (>180-fold). However, it has potent off-target effects on the receptor tyrosine kinases (RTKs) VEGFR2 and EGFR, making it a multi-kinase inhibitor with a distinct profile from the other two.
Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
This protocol describes a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[15] It is well-suited for high-throughput screening against kinase panels.[13][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute kinases, substrates (peptides or proteins), and ATP to desired stock concentrations in appropriate buffers.
-
Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO, then dilute further in kinase buffer.
-
-
Kinase Reaction Setup (384-well plate):
-
Add 2 µL of serially diluted inhibitor or vehicle control (DMSO) to appropriate wells.
-
Add 4 µL of a kinase/substrate mix (prepared in kinase buffer).
-
Initiate the kinase reaction by adding 2 µL of ATP solution (at the desired concentration, e.g., Km).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The final reaction volume is 8 µL.
-
-
ADP Detection:
-
Add 8 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 16 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP produced.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract background (no kinase control) from all data points.
-
Normalize the data relative to positive (no inhibitor) and negative (max inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Affinity-Based Profiling
These methods measure the direct binding of an inhibitor to a kinase, independent of its enzymatic activity.[12]
-
Inhibitor Affinity Chromatography: This technique involves immobilizing the inhibitor on a solid support (resin) and incubating it with cell or tissue lysates.[9] Proteins that bind to the inhibitor are "captured" and can then be eluted and identified by mass spectrometry. This is a powerful tool for identifying both known and completely unexpected intracellular targets in a complex biological matrix.[9]
-
Thermal Shift Assays (DSF/CETSA): Differential Scanning Fluorimetry (DSF) measures the change in a protein's melting temperature (Tm) upon ligand binding in vitro. The Cellular Thermal Shift Assay (CETSA) extends this principle to live cells, providing evidence of target engagement in a physiological context. A potent inhibitor will stabilize its target kinase, leading to a higher melting temperature.
Advantages:
-
Can identify non-enzymatic binders.
-
Does not require an active enzyme or optimized activity assay.[12]
-
CETSA confirms target engagement in a cellular environment.
Limitations:
-
Binding does not always translate to functional inhibition.[12]
-
Affinity chromatography can be technically challenging, with potential issues in immobilizing the compound without affecting its binding properties.[9]
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex interplay of kinase signaling and the logic of experimental design.
Caption: Simplified signaling network showing potential on- and off-target interactions.
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- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
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In Vivo Validation of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid (DMP-AA)
Activity Profile: Peroxisome Proliferator-Activated Receptor Alpha (PPAR
Executive Summary & Compound Profile
2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid , herein referred to as DMP-AA , is a structural analog of the classic PPAR
This structural modification is critical in medicinal chemistry. The amino-linker often confers improved hydrolytic stability and altered hydrogen-bonding potential compared to thio-analogs. Consequently, DMP-AA is investigated as a lipid-lowering agent and metabolic modulator targeting the PPAR
This guide outlines the in vivo validation of DMP-AA, specifically comparing its efficacy and toxicity profile against the gold-standard tool compound (Wy-14,643) and the clinical standard (Fenofibrate).
Mechanism of Action & Pathway Visualization
DMP-AA functions as a ligand-dependent transcription factor activator. Upon binding to the ligand-binding domain (LBD) of PPAR
Critical Validation Checkpoint: Unlike clinical fibrates, pyrimidine-based agonists (like Wy-14,643) often cause massive peroxisome proliferation and hepatomegaly in rodents. A key goal of validating DMP-AA is to determine if the amino-linker mitigates this hepatotoxic liability while maintaining potency.
Figure 1: PPAR
Activation Pathway & Downstream Effects
Caption: Mechanism of DMP-AA induced PPAR
Comparative Analysis: DMP-AA vs. Alternatives
In drug development, a compound is never validated in isolation. It must be benchmarked against the "Tool Compound" (high potency, low safety) and the "Clinical Standard" (moderate potency, high safety).
| Feature | DMP-AA (Test Article) | Wy-14,643 (Pirinixic Acid) | Fenofibrate (Clinical Standard) |
| Chemical Class | Pyrimidinyl-amino-acetic acid | Pyrimidinyl-thio-acetic acid | Phenoxy-isobutyric acid |
| Linker Type | Amino (-NH-) | Thioether (-S-) | Ester/Ether |
| PPAR | High (Predicted: ~0.5 - 5 | Very High (~0.6 | Moderate (~18-30 |
| Selectivity | Moderate (Likely PPAR | High (PPAR | High (PPAR |
| Key Liability | Unknown (To be validated) | Severe Hepatomegaly (Rodents) | Mild Liver Enzyme Elevation |
| Metabolic Stability | High (Amino linker is robust) | Moderate (S-oxidation potential) | Prodrug (Requires hydrolysis) |
| Primary Utility | Novel Lead Optimization | In Vitro/Vivo Tool (Not for humans) | Dyslipidemia Treatment |
Scientist's Note: The substitution of Sulfur (Wy-14,643) with Nitrogen (DMP-AA) changes the bond angle and hydrogen bonding capability. While Wy-14,643 is a potent peroxisome proliferator, DMP-AA must be assessed to see if it retains the lipid-lowering efficacy without the extreme liver weight gain associated with the thio-analog.
In Vivo Validation Protocol
To validate DMP-AA, we utilize a Diet-Induced Obese (DIO) C57BL/6J mouse model . This model provides a high baseline of serum triglycerides, allowing for a robust window to demonstrate lipid-lowering efficacy.
A. Experimental Design
-
Subject: Male C57BL/6J mice (8-10 weeks old).
-
Diet: High-Fat Diet (60% kcal fat) for 4 weeks prior to dosing to induce hyperlipidemia.
-
Groups (n=8 per group):
-
Vehicle Control: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80.
-
Positive Control 1 (Tool): Wy-14,643 (10 mg/kg/day).
-
Positive Control 2 (Clinical): Fenofibrate (100 mg/kg/day).
-
DMP-AA Low: 10 mg/kg/day.
-
DMP-AA High: 30 mg/kg/day.
-
B. Formulation & Dosing Strategy
DMP-AA is likely poorly soluble in water due to the aromatic pyrimidine and lipophilic methyl groups.
-
Vehicle Preparation: Prepare 0.5% (w/v) CMC in sterile water. Add 0.1% Tween 80 to improve wetting.
-
Compound Preparation:
-
Weigh DMP-AA powder.
-
Micronize using a mortar and pestle to break up aggregates.
-
Add a small volume of vehicle and triturate to form a smooth paste.
-
Bring to final volume. Sonication (15 mins, water bath) is critical to ensure a uniform suspension.
-
-
Administration: Oral Gavage (PO), once daily (QD) for 14 days .
C. Key Readouts & Methodology
1. Serum Lipid Profiling (Efficacy)
-
Timing: Blood collection via tail vein on Day 0 (baseline) and Day 14 (terminal).
-
Method: Colorimetric enzymatic assays for Triglycerides (TG), Total Cholesterol (TC), and Free Fatty Acids (FFA).
-
Success Criteria: DMP-AA should reduce Serum TG by >40% compared to Vehicle, comparable to Wy-14,643.
2. Hepatomegaly Index (Toxicity/Mechanism)
-
Rationale: PPAR
agonists cause peroxisome proliferation in rodents, leading to liver enlargement. This is a proxy for "on-target" activity but also a safety flag. -
Calculation:
-
Analysis: If DMP-AA shows efficacy (low TG) but lower liver weight increase than Wy-14,643, it represents a superior scaffold.
3. Gene Expression (Molecular Validation)
-
Tissue: Liver (frozen in liquid nitrogen).
-
Method: RT-qPCR.
-
Target Genes:
-
Acox1 (Acyl-CoA oxidase 1): Marker of peroxisomal
-oxidation. -
Cpt1a (Carnitine palmitoyltransferase 1A): Marker of mitochondrial fatty acid entry.
-
Cyp4a10: Highly sensitive marker for PPAR
activation (often upregulated 10-50 fold).
-
Experimental Workflow Diagram
Caption: 6-week workflow for validating DMP-AA efficacy in diet-induced hyperlipidemic mice.
Expected Results & Troubleshooting
| Parameter | Vehicle | Wy-14,643 (10 mpk) | DMP-AA (Expected) | Interpretation |
| Serum TG (mg/dL) | ~150 (High) | ~60 (Low) | ~60 - 80 | Confirms functional PPAR |
| Liver Weight (% BW) | ~4.5% | ~7.5% (Hepatomegaly) | ~5.5 - 6.5% | If <7.5%, DMP-AA has a better safety margin. |
| Acox1 mRNA (Fold) | 1.0 | >5.0 | >3.0 | Confirms mechanism is peroxisomal oxidation. |
| ALT (U/L) | ~40 | >100 | ~40 - 60 | Elevated ALT indicates liver damage beyond simple hypertrophy. |
Troubleshooting:
-
No Efficacy? Check plasma exposure (PK). The amino-acetic acid tail is polar; bioavailability might be low. Consider formulating in a lipid vehicle (e.g., Corn Oil) instead of CMC.
-
Toxicity? If mice lose >15% body weight, reduce dose. Pyrimidine derivatives can sometimes inhibit other enzymes (e.g., Dihydrofolate reductase) if not perfectly selective; check Complete Blood Count (CBC) for anemia.
References
-
Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators. Nature, 347(6294), 645–650. Link
-
Forman, B. M., Chen, J., & Evans, R. M. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proceedings of the National Academy of Sciences, 94(9), 4312–4317. Link
-
Peters, J. M., et al. (1997). Growth, adipose tissue, and lipid metabolism in peroxisome proliferator-activated receptor alpha-null mice. Journal of Biological Chemistry, 272(43), 27307–27312. Link
-
Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of Medicinal Chemistry, 43(4), 527–550. Link
-
Pyper, S. R., Viswakarma, N., Yu, S., & Reddy, J. K. (2010). PPARalpha: energy combustion, hypolipidemia, inflammation and cancer. Nuclear Receptor Signaling, 8, e002. Link
Head-to-head comparison of pyrimidine and purine analogs
Title: Head-to-Head Comparison of Pyrimidine and Purine Analogs: Mechanistic Divergence and Experimental Workflows
Executive Summary Nucleoside and nucleotide analogs represent a cornerstone of antimetabolite pharmacology. By masquerading as endogenous physiological nucleosides, these compounds hijack the cellular salvage pathways, ultimately disrupting nucleic acid synthesis and triggering apoptosis[1]. However, the structural divergence between pyrimidine and purine analogs dictates distinct intracellular pharmacokinetics, target binding affinities, and resistance mechanisms. For researchers and drug development professionals, selecting the appropriate analog scaffold requires a rigorous understanding of these nuances and the implementation of self-validating experimental systems to confirm target engagement.
Mechanistic Divergence: Pyrimidine vs. Purine Analogs
Both classes of analogs require intracellular activation, typically initiated by rate-limiting salvage pathway enzymes such as deoxycytidine kinase (dCK)[2]. Once converted to their active triphosphate forms, their mechanisms of action diverge at the enzymatic level:
-
Pyrimidine Analogs (e.g., Gemcitabine, Cytarabine, 5-Fluorouracil): These compounds primarily induce replication stress by incorporating into nascent DNA, causing steric hindrance that stalls DNA polymerases. Furthermore, pyrimidine analogs like gemcitabine act as catalytic inhibitors of the ribonucleotide reductase (RNR) RRM1 subunit, irreversibly depleting the endogenous pool of normal deoxynucleotide triphosphates (dNTPs)[3].
-
Purine Analogs (e.g., Fludarabine, Cladribine): While also incorporating into DNA to cause chain termination, purine analogs exhibit distinct enzyme-level interactions. For instance, fludarabine functions as an allosteric inhibitor of RRM1[3]. This allosteric modulation alters the enzyme's conformation, halting the reduction of ribonucleotides to deoxyribonucleotides.
Caption: Mechanistic divergence of purine and pyrimidine analogs converging on S-phase arrest via RNR inhibition.
Quantitative Head-to-Head Comparison
To objectively evaluate these compounds, we must compare their primary targets, cell cycle specificities, and common modes of acquired resistance.
| Feature | Pyrimidine Analogs (e.g., Gemcitabine) | Purine Analogs (e.g., Fludarabine) |
| Primary RNR Inhibition | Catalytic inhibition of RRM1 subunit[3] | Allosteric inhibition of RRM1 subunit[3] |
| Cell Cycle Specificity | Highly S-phase specific; triggers ATR-CHK1[4] | S-phase specific; can also induce apoptosis in resting cells |
| Activating Enzyme | Deoxycytidine kinase (dCK), TK1/TK2[2] | Deoxycytidine kinase (dCK), Adenosine kinase |
| Primary Resistance Mechanism | dCK downregulation, RRM1/RRM2 overexpression | Loss of dCK, increased cellular efflux |
| Combinatorial Synergy | Synergistic with CHK1 inhibitors (abrogates arrest)[3] | Synergistic with alkylating agents (e.g., cyclophosphamide) |
Experimental Methodologies: Self-Validating Systems
Relying solely on downstream viability assays (like MTT or CellTiter-Glo) is insufficient for rigorous analog development. A self-validating experimental system must prove causality: (1) Did the drug enter the cell and become phosphorylated? (2) Did the active metabolite engage its target and halt the cell cycle? Below are field-proven, step-by-step methodologies to validate these parameters.
Protocol 1: Intracellular Triphosphate Quantification via RP-HPLC
Rationale: Resistance to nucleoside analogs is most frequently driven by the loss of salvage kinases (e.g., dCK). By quantifying the intracellular accumulation of the active triphosphate form, we can distinguish between upstream transport/activation failure and downstream target mutations. Critical Insight: Nucleotide triphosphates are highly unstable. Failure to rapidly quench enzymatic activity during extraction will result in rapid hydrolysis back to monophosphates, completely skewing your pharmacokinetic data[5].
Step-by-Step Procedure:
-
Cell Harvest & Quenching: Treat cells (e.g.,
cells) with the analog for the desired time course. Rapidly harvest cells on ice. Wash twice with ice-cold PBS to halt membrane transport. -
Perchloric Acid (PCA) Extraction: Resuspend the cell pellet in 0.4 M ice-cold perchloric acid. Causality: PCA instantly denatures phosphatases and nucleotidases, preserving the fragile triphosphate pools[5].
-
Neutralization: Centrifuge at 16,000 × g for 10 min at 0°C to pellet precipitated proteins. Transfer the supernatant and neutralize with
(to a final concentration of ~400 mM) until the pH reaches 6.0-7.0. Centrifuge again to remove the insoluble potassium perchlorate salt[5]. -
RP-HPLC Analysis: Inject the filtered supernatant onto a silica-based C18 reversed-phase column.
-
Mobile Phase: Use a binary gradient. Buffer A: 0.1 M
with an ion-pairing agent (e.g., tetrabutylammonium bisulfate) at pH 6.0. Buffer B: 30% Methanol in Buffer A[5]. Alternatively, a 7 mM ammonium acetate/acetonitrile gradient can be utilized for extracellular metabolite tracking[6]. -
Detection: Monitor UV absorbance at 260 nm (for purines) or the specific lambda-max of your pyrimidine analog.
-
-
Quantification: Compare peak areas against a standard curve generated from chemically synthesized triphosphate standards.
Protocol 2: Cell Cycle Arrest Validation via Flow Cytometry
Rationale: If the analog successfully inhibits RNR and stalls DNA polymerases, the cell will experience severe dNTP depletion and replication stress. This activates the ATR-CHK1 signaling axis, halting the cell in the S-phase[4]. Measuring this arrest confirms target engagement.
Step-by-Step Procedure:
-
Analog Exposure: Plate cells and treat with the determined
concentration of the purine or pyrimidine analog for 24-48 hours. -
Fixation: Harvest cells, wash with PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours. Causality: Ethanol fixation permeabilizes the membrane while preserving nucleic acids for stoichiometric dye binding.
-
RNase Treatment: Resuspend the fixed cells in PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes. Causality: Propidium Iodide (PI) intercalates into all double-stranded nucleic acids. Failing to degrade RNA will result in a falsely inflated fluorescence signal, obscuring the G1/S/G2 boundaries.
-
PI Staining & Acquisition: Add 50 µg/mL Propidium Iodide. Acquire data on a flow cytometer using a low flow rate to minimize doublet formation.
-
Analysis: Nucleoside analogs will typically present as a massive accumulation of cells in the S-phase (intermediate DNA content between 2N and 4N), confirming replication fork stalling.
Caption: Self-validating experimental workflow coupling intracellular pharmacokinetic profiling with phenotypic pharmacodynamic validation.
Translational Insights: Overcoming Resistance
A major hurdle in nucleoside analog therapy is the eventual onset of resistance. When tumor cells are exposed to gemcitabine, the resulting replication stress activates CHK1, which pauses the cell cycle to allow for DNA repair[4]. By coupling pyrimidine analogs with small-molecule CHK1 inhibitors, researchers can force the cancer cells to bypass this checkpoint. This premature entry into mitosis with unrepaired, fragmented DNA leads to mitotic catastrophe and significantly sensitizes resistant cell lines (such as Ewing sarcoma models) to RNR inhibitors[3].
References
- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC. nih.gov.
- Improving gemcitabine-mediated radiosensitization using molecularly targeted therapy: A review - PMC. nih.gov.
- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC. nih.gov.
- HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed. nih.gov.
- Inhibition of CHK1 sensitizes Ewing sarcoma cells to the ribonucleotide reductase inhibitor gemcitabine | Oncotarget. oncotarget.com.
- Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC. nih.gov.
Sources
- 1. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of CHK1 sensitizes Ewing sarcoma cells to the ribonucleotide reductase inhibitor gemcitabine | Oncotarget [oncotarget.com]
- 4. Improving gemcitabine-mediated radiosensitization using molecularly targeted therapy: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Pyrimidine Analogs: A Comparative Technical Guide
Topic: Benchmarking Novel Pyrimidine Compounds Against Standard Drugs Content Type: Comparative Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Pyrimidine Landscape
Pyrimidine antimetabolites, such as 5-Fluorouracil (5-FU) , Gemcitabine , and Cytarabine (Ara-C) , remain cornerstones of oncology and antiviral therapy. However, their clinical utility is often limited by rapid metabolic deactivation (e.g., by DPD), poor membrane permeability, or acquired resistance.
When developing a novel pyrimidine analog, the goal is not merely to show activity but to demonstrate superiority or distinctiveness against these established giants. This guide outlines a self-validating benchmarking framework, moving from high-throughput in vitro screening to mechanistic confirmation and in vivo efficacy.
Strategic Comparator Selection
Choosing the correct standard is the first critical decision.
-
If your compound is a Thymidylate Synthase (TS) inhibitor: Benchmark against 5-FU .
-
If your compound is a DNA chain terminator/incorporator: Benchmark against Gemcitabine or Cytarabine .
-
If your compound targets RNA viral replication: Benchmark against Ribavirin or Remdesivir .
Phase I: In Vitro Cytotoxicity & Selectivity
The first filter is establishing the IC50 (half-maximal inhibitory concentration) and the Selectivity Index (SI).
Protocol: High-Precision MTT Cytotoxicity Assay
Why this method? The MTT assay relies on mitochondrial succinate dehydrogenase activity in viable cells.[1] It is robust for small molecule screening but requires strict controls to avoid false positives from chemical reduction.
Materials:
-
Cell Lines: Tumor (e.g., MiaPaCa-2, HCT116) and Normal (e.g., HFF-1 fibroblasts).
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilizer: DMSO (Dimethyl sulfoxide).[2]
Step-by-Step Workflow:
-
Seeding: Plate cells (3,000–5,000/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Control: Include "Media Only" wells for background subtraction.[2]
-
-
Treatment: Add the novel compound and the Standard Drug (e.g., Gemcitabine) in a 9-point serial dilution (e.g., 100 µM to 0.01 µM).
-
Replication: n=3 biological replicates minimum.
-
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.
-
Labeling: Add 20 µL MTT stock to each well. Incubate for 3–4 hours.
-
Solubilization: Aspirate media carefully. Add 150 µL DMSO.[2][4] Shake for 10 min.
-
Read: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis & Validation:
-
Calculate % Viability:
. -
Curve Fitting: Use non-linear regression (4-parameter logistic) to determine IC50.
-
Quality Control (Z-Factor): Ensure
for assay validity.-
Formula:
(where p = positive control, n = negative control).
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
|---|---|---|---|
| Novel Analog (NA-1) | MiaPaCa-2 | 2.15 ± 0.3 | > 50 |
| Gemcitabine | MiaPaCa-2 | 0.04 ± 0.01 | 12 |
| NA-1 | HFF-1 (Normal) | > 100 | N/A |
*SI = IC50(Normal) / IC50(Tumor). An SI > 10 is generally considered promising.
Phase II: Mechanistic Validation
Demonstrating cytotoxicity is insufficient; you must prove the mechanism aligns with pyrimidine antimetabolite pathways.
Diagram: Pyrimidine Antimetabolite Mechanism of Action
The following diagram illustrates where standard drugs and potential analogs intersect the pyrimidine biosynthesis pathway.
Caption: Mechanism of Action: 5-FU targets TS; Gemcitabine targets RR and DNA elongation.
Protocol: Cell Cycle Analysis (Flow Cytometry)
Why this method? Pyrimidine analogs typically cause arrest in S-phase (due to DNA synthesis stalling) or G1/S boundary . This confirms the drug is acting as an antimetabolite.
-
Treatment: Treat cells with IC50 concentration for 24h.
-
Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Critical Step: Add ethanol dropwise while vortexing to prevent clumping.
-
-
Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A . Incubate 30 min at 37°C.
-
Why RNase? PI stains both DNA and RNA; RNase ensures only DNA is measured.
-
-
Analysis: Measure fluorescence on a flow cytometer (FL2 channel). Use ModFit or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.
Phase III: ADME Profiling (Metabolic Stability)
Many pyrimidine analogs fail due to rapid deamination by Cytidine Deaminase (CDA) or Dihydropyrimidine Dehydrogenase (DPD) .
Protocol: Microsomal Stability Assay
-
Incubation: Incubate 1 µM test compound with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.
-
Sampling: Quench reaction at 0, 15, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life ( ) and Intrinsic Clearance ( ).
Phase IV: In Vivo Efficacy (Xenograft Models)
This is the ultimate benchmark. The metric of choice is Tumor Growth Inhibition (TGI) .[5][6]
Experimental Design
-
Model: BALB/c nude mice with subcutaneous tumor (e.g., HCT116).
-
Group Size: n=8-10 mice per group (Power analysis required for p<0.05).
-
Treatment Arms:
-
Vehicle Control.[4]
-
Standard Drug (e.g., 5-FU 20 mg/kg IP, q3d).
-
Novel Analog (Low, Medium, High Dose).
-
TGI Calculation & Interpretation
Do not use simple endpoint comparison. Use the Delta TGI formula to account for initial tumor variability:
[7]- : Tumor volume of treated group.[7]
- : Tumor volume of control group.
-
Success Criteria: A TGI > 50% is typically required for a compound to be considered active. TGI > 75% indicates high efficacy.
Summary Workflow
The following diagram summarizes the decision funnel for benchmarking.
Caption: Development Funnel: From synthesis to in vivo validation.
References
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.Link
-
Antimetabolites in Cancer Treatment: Targeting Cellular Proliferation Pathways. Longdom Publishing.Link
-
Enhanced Anticancer Activity of Novel Pyrimidine Nucleoside Analog in Pancreatic Cancer. National Institutes of Health (PMC).Link
-
Benchmarking ADME Properties of Novel Aminopyrimidine Derivatives. BenchChem.Link
-
How can one calculate tumor growth inhibition? ResearchGate.Link
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncology Reports [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
Statistical Analysis of In Vitro Efficacy Data for Pyrimidine Derivatives: A Comparative Guide
Introduction
Pyrimidine derivatives, such as 5-Fluorouracil (5-FU) and Gemcitabine (GEM), are foundational to modern oncology, serving as the clinical standard of care for gastrointestinal and pancreatic malignancies[1],[2]. When developing novel pyrimidine analogs, researchers must rigorously compare their in vitro efficacy against these established therapeutics. However, generating raw cell viability data is only the first step. The true challenge lies in the statistical analysis—transforming optical densities or luminescence units into mathematically defensible metrics of potency (IC50) and efficacy.
As a Senior Application Scientist, I frequently observe that poorly fitted dose-response curves or inappropriate statistical models lead to false-positive hit selections. This guide provides a comprehensive, self-validating framework for executing and statistically analyzing in vitro assays, using 5-FU and Gemcitabine as our comparative case study.
Mechanistic Grounding of Pyrimidine Scaffolds
Before designing a statistical model, we must understand the biological mechanism of the compounds, as this dictates the expected kinetic response and maximum efficacy plateau. 5-FU primarily acts as a thymidylate synthase (TS) inhibitor, depleting intracellular dTMP and halting DNA synthesis[3],[2]. In contrast, Gemcitabine is a deoxycytidine analog that incorporates directly into the DNA strand, causing irreversible chain termination[3].
Fig 1. Divergent intracellular mechanisms of action for 5-Fluorouracil and Gemcitabine.
Self-Validating Experimental Protocol: In Vitro Cell Viability
To ensure the statistical analysis is built on a foundation of high-quality data, the experimental protocol must be intrinsically self-validating.
Step-by-Step Methodology:
-
Plate Design & Seeding: Seed human pancreatic cancer cells (e.g., PANC-1, AsPC-1) in a 96-well opaque-walled plate at 5,000 cells/well.
-
Causality: Leave the outer perimeter (edge wells) empty and fill them with 200 µL of sterile PBS. This prevents evaporation-induced edge effects, which artificially inflate the variance of peripheral data points and skew the regression curve.
-
-
Compound Treatment (10-Point Curve): After 24 hours of incubation (ensuring cells are in the exponential log-growth phase), apply the pyrimidine derivatives using a 1:3 serial dilution across 10 concentration points.
-
Internal Controls: Include a vehicle control (0.1% DMSO) to define 100% viability, and a positive kill control (e.g., 10 µM Staurosporine) to define 0% viability.
-
Readout: After 72 hours of exposure, add an ATP-based luminescent reagent (e.g., CellTiter-Glo), incubate for 10 minutes on an orbital shaker to lyse cells, and read luminescence.
The Statistical Analysis Framework
Once raw data is acquired, we move to statistical modeling. Do not rely on linear interpolation; it fails to account for the biological realities of receptor saturation and toxicity thresholds.
1. Data Normalization & Quality Control (Z'-Factor)
Before calculating an IC50, validate the assay's dynamic range using the Z'-factor. A Z'-factor > 0.5 indicates a robust assay suitable for comparative analysis. Normalize the raw luminescence units (RLU) to the vehicle control to determine the percentage of viable cells: % Viability = (RLU_Sample - RLU_Blank) / (RLU_Vehicle - RLU_Blank) * 100[6],[7].
2. Non-Linear Regression: The 4-Parameter Logistic (4PL) Model
The standard best practice for dose-response data is the 4-Parameter Logistic (4PL) model[4],[8]. The equation is defined as: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Top & Bottom: Represent the maximal and minimal viability plateaus.
-
Hill Slope: Indicates the steepness of the dose-response curve. A slope significantly steeper than -1.0 may indicate polypharmacology, compound aggregation, or assay artifacts rather than a true 1:1 binding interaction.
3. Absolute vs. Relative IC50
A critical decision in comparing pyrimidine derivatives is choosing between Absolute and Relative IC50[9],[8].
-
Relative IC50: The concentration halfway between the fitted Top and Bottom plateaus of your specific curve. Use this when a compound is cytostatic and does not achieve 100% cell kill.
-
Absolute IC50: The concentration that reduces viability to exactly 50% of the vehicle control. According to established statistical guidelines, this should only be used when comparing across different assays that possess highly stable 100% controls[8].
Fig 2. Standardized workflow for the statistical analysis of dose-response data.
Comparative Data Presentation
Applying this precise statistical framework allows for objective comparisons between standard pyrimidine derivatives across different tumor profiles. The table below summarizes the wide variance in IC50 values (calculated via 4PL regression) for 5-FU and Gemcitabine in human pancreatic cancer cell lines[1],.
| Cell Line | Tumor Characteristic | 5-Fluorouracil IC50 (µM) | Gemcitabine IC50 (nM) | Statistical Resistance Profile |
| Capan-1 | Well-differentiated | 0.22 | ~1.5 | Highly Sensitive |
| AsPC-1 | Ascites metastasis | 3.08 | >100 | Dual-Resistant[1], |
| MiaPaCa-2 | Poorly differentiated | 4.63 | ~15.0 | 5-FU Resistant, GEM Sensitive |
Analytical Insight: The statistical data reveals that resistance to one pyrimidine derivative does not guarantee cross-resistance to another. For instance, MiaPaCa-2 exhibits high resistance to 5-FU (IC50 = 4.63 µM) but remains relatively sensitive to Gemcitabine. Furthermore, advanced statistical analysis of combination therapies has shown that co-administering 5-FU and Gemcitabine can actually result in antagonistic interactions in certain lines like Capan-2[10]. This underscores the necessity of precise mathematical modeling (such as the Chou-Talalay Combination Index) over simple visual estimations of cell death when evaluating novel pyrimidine analogs.
References
-
Nakano, Y., et al. (2007). Human Equilibrative Nucleoside Transporter 1, as a Predictor of 5-Fluorouracil Resistance in Human Pancreatic Cancer. Anticancer Research. Available at: [Link]
-
Shi, X., et al. (2002). Acquired Resistance of Pancreatic Cancer Cells towards 5-Fluorouracil and Gemcitabine Is Associated with Altered Expression of Apoptosis-Regulating Genes. Oncology. Available at: [Link]
-
Cascinu, S., et al. (2008). Antagonistic interactions between gemcitabine and 5-fluorouracil in the human pancreatic carcinoma cell line capan-2. Cancer Biology & Therapy. Available at: [Link]
-
Sittampalam, G.S., et al. (2004-). Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS). Available at: [Link]
-
Sebaugh, J.L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available at: [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC. Available at: [Link]
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. wjgnet.com [wjgnet.com]
- 3. Novel Strategy with Gemcitabine for Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Strategic Characterization of Pyrimidine Scaffolds: A Comparative Guide to Structural Validation
Introduction: The Pyrimidine Challenge
In drug discovery, the pyrimidine ring is a "privileged scaffold," forming the backbone of nucleoside analogs (e.g., Gemcitabine), kinase inhibitors, and antibiotics. However, confirming the identity of substituted pyrimidines presents unique structural pitfalls that standard automated workflows often miss.
The Core Problem: Pyrimidines are prone to annular tautomerism (lactam-lactim equilibrium) and regioisomerism during synthesis (specifically
This guide moves beyond basic verification, establishing a self-validating analytical triad —NMR, HRMS, and SC-XRD—to ensure absolute structural confidence.
Method 1: Multi-Nuclear NMR (The Solution-State Anchor)
While 1H NMR is the workhorse, it is often blind to the specific nitrogen attachment points in pyrimidines. The definitive method requires correlating protons to the "silent" nitrogen framework.
The Protocol: Nitrogen-Edited Assignment
Objective: Unequivocally assign
-
Solvent Selection: Use DMSO-d6 rather than CDCl3. Pyrimidines often aggregate in non-polar solvents, broadening signals. DMSO disrupts intermolecular H-bonds, sharpening tautomeric protons.
-
Acquisition:
-
1H NMR: 64 scans min. Focus on the deshielded region (8.0–9.5 ppm) for H2/H4/H6.
-
1H-15N HMBC: The "Gold Standard." Optimize for long-range coupling (
).
-
-
The Self-Validating Checkpoint:
-
Logic: In a pyrimidine ring,
and have distinct chemical environments. -
Validation: If the substituent is on
, the correlation from the alkyl protons will light up the nitrogen (typically 140–160 ppm). If no signal is seen, check the probe tuning or increase concentration; do not assume the absence of signal confirms a structure.
-
Technical Insight: The C2-H Probe
In 1,3-substituted pyrimidines, the proton at C2 is a critical probe.
-
Mechanism: The C2-H is flanked by two nitrogens. Its chemical shift is highly sensitive to the electron density changes caused by
-alkylation. -
Diagnostic: A shift of
at C2 typically indicates a change in the N-substitution pattern or protonation state [1].
Method 2: HRMS with Fragmentation (The Elemental Validator)
High-Resolution Mass Spectrometry (HRMS) confirms formula, but fragmentation confirms the scaffold. Pyrimidines undergo a characteristic Retro-Diels-Alder (RDA) cleavage that serves as a structural fingerprint.
The Protocol: RDA Fingerprinting
Objective: Confirm the integrity of the pyrimidine ring.
-
Ionization: ESI (Positive mode) is standard.
-
Collision Energy (CE): Ramp CE from 10–50 eV to capture the full breakdown pathway.
-
The Self-Validating Checkpoint:
-
Logic: The pyrimidine ring typically cleaves across the N1-C2 and C4-C5 bonds (or N3-C4).
-
Validation: Look for the neutral loss of HCN (27.01 Da) or HCNO (43.00 Da) .
-
Rule: If the parent ion is correct but the RDA fragments are missing, suspect a ring-fused impurity or a non-aromatic dihydropyrimidine intermediate [2].
-
Method 3: Single Crystal XRD (The Absolute Standard)
When tautomerism is debated (e.g., is it the -OH or =O form?), solution-state NMR can be ambiguous due to fast exchange. X-ray diffraction (XRD) provides a snapshot of the solid-state reality, which is often the relevant form for formulation (CMC).
The Protocol: Tautomer Trapping
Objective: Define the H-bond network and tautomeric form.
-
Crystallization: Slow evaporation from methanol/acetonitrile.
-
Collection: Collect at 100 K . Thermal motion at room temperature can smear proton density, making H-atom assignment (crucial for tautomers) impossible.
-
The Self-Validating Checkpoint:
-
Logic: Bond lengths define bond order.
-
Validation: Measure the C-O bond length.
-
C=O (Keto/Lactam): ~1.22 Å
-
C-OH (Enol/Lactim): ~1.32 Å
-
-
If the bond length is intermediate (e.g., 1.27 Å), check for disorder or a zwitterionic resonance hybrid [3].
-
Comparative Analysis
| Feature | 1H/13C/15N NMR | HRMS (ESI-QTOF) | SC-XRD |
| Primary Utility | Regioisomer differentiation ( | Elemental formula & Purity | Absolute configuration & Tautomerism |
| Sample State | Solution (DMSO-d6 preferred) | Solution (MeOH/H2O) | Solid (Single Crystal) |
| Differentiation Power | High (Spatial connectivity) | Medium (Requires MS/MS) | Definitive (3D Structure) |
| Throughput | Medium (10-30 min) | High (< 5 min) | Low (Days to Weeks) |
| Limit of Detection | ~0.1 mg | ~1 ng | Crystal quality dependent |
| Blind Spot | Fast exchange tautomers | Isomers with identical fragments | Amorphous solids |
Case Study: Distinguishing N-Alkylation Regioisomers
Scenario: You have alkylated a 2-aminopyrimidine. Did the alkyl group attach to the exocyclic amine (
Experimental Logic:
-
1H NMR: Look for the NH signal.[1]
-
-alkylated: The exocyclic
usually appears as a broad singlet (2H). -
-alkylated: The
appears as a broad triplet (1H) coupled to the alkyl chain.
-
-alkylated: The exocyclic
-
15N HMBC:
-
Correlate the alkyl
protons to the nitrogen. -
If
correlates to a nitrogen at ~160 ppm (pyridine-like), it is -alkylation. -
If
correlates to a nitrogen at ~70-100 ppm (amine-like), it is -alkylation.
-
Visualized Workflows
Diagram 1: The Decision Matrix for Pyrimidine Validation
This flowchart guides the researcher through the logical selection of methods based on the specific structural question.
Caption: Decision matrix for selecting the optimal characterization method based on structural ambiguity.
Diagram 2: The N-Alkylation Determination Workflow
A specific logic flow for the most common pyrimidine synthesis challenge.
Caption: HMBC-driven logic for distinguishing ring nitrogen vs. exocyclic amine alkylation.
References
-
FDA/ICH. (1999). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2][3][4] U.S. Food and Drug Administration.[2][3] [Link]
-
Mounir A. I. Salem, et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[5] [Link]
-
Nichol, G. S., & Clegg, W. (2005). Tautomerism in the solid state: X-ray diffraction studies.[6][7][8] (General reference for XRD bond length logic in heterocycles). Validated via: [Link]
-
NIST. (2012). 15N-NMR Chemical Shifts of Major Chemical Families. National Institute of Standards and Technology.[9] [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. scilit.com [scilit.com]
- 3. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. article.sapub.org [article.sapub.org]
- 6. escholarship.org [escholarship.org]
- 7. ias.ac.in [ias.ac.in]
- 8. Single-Crystal X-ray Diffraction Structure of the Stable Enol Tautomer Polymorph of Barbituric Acid at 224 and 95 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]
Safety Operating Guide
Standard Operating Procedure & Safety Guide: Handling 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of risk mitigation. 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid (CAS: 55684-37-2), also known as N-(4,6-dimethylpyrimidin-2-yl)glycine, is a critical building block utilized extensively in drug discovery, particularly in the synthesis of kinase inhibitors and antiviral agents[1][2].
While pyrimidine derivatives are generally favored for their relative ease of handling compared to highly reactive intermediates, their physical state as fine powders necessitates rigorous operational controls[2]. The primary risk is not acute systemic toxicity, but rather aerosolization, inhalation, and localized irritation. This guide establishes a comprehensive, field-proven protocol for the safe handling, operational processing, and disposal of this compound, ensuring that every procedural step is grounded in mechanistic causality.
Chemical Profile & Mechanistic Hazard Assessment
To design an effective safety protocol, we must first understand the physical and chemical behavior of the compound in a laboratory environment. The hazards associated with this chemical dictate the engineering controls and Personal Protective Equipment (PPE) required[3].
Table 1: Chemical Properties and Operational Implications
| Property | Data | Operational Implication (Causality) |
| CAS Number | 55684-37-2 | Unique identifier required for strict inventory tracking and waste manifesting[1]. |
| Molecular Formula | C₈H₁₁N₃O₂ | Nitrogen-rich heterocyclic structure; potential for localized skin/eye irritation upon contact. |
| Molecular Weight | 181.19 g/mol | Low molecular weight solid; highly prone to static charge accumulation and aerosolization[1]. |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF) | Requires PPE (e.g., specific glove materials) that will not degrade when exposed to these carrier solvents. |
Personal Protective Equipment (PPE) Matrix
Standard safety protocols dictate that exposure to chemical powders must be minimized through a combination of engineering controls and PPE[3]. The following matrix outlines the required PPE, specifically selected to mitigate the physical hazards of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid.
Table 2: PPE Specifications and Rationale
| PPE Category | Specification | Causality / Rationale |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Standard safety glasses leave gaps. Goggles prevent fine airborne particulates from settling on the ocular mucosa. |
| Hand Protection | Nitrile Gloves (Minimum 4 mil thickness) | Nitrile provides superior resistance to incidental contact with the powder and the polar aprotic solvents (DMSO/DMF) typically used for its solubilization, preventing the solvent from carrying the chemical across the skin barrier[3]. |
| Body Protection | Flame-resistant (FR) or standard cotton lab coat, fully buttoned | Prevents particulate accumulation on street clothing. Synthetic fabrics should be avoided as they generate static electricity, which attracts the powder. |
| Respiratory | N95 or P100 Particulate Respirator | Conditional: Only required if weighing/handling must occur outside a certified chemical fume hood. Inside a functioning hood, the engineering control supersedes the need for a respirator. |
Logical Hazard Mitigation Workflow
The following diagram illustrates the logical relationship between the physical state of the chemical, its potential exposure routes, and the required mitigations.
Logical relationship between physical hazards, exposure routes, and PPE mitigations.
Operational Workflow & Handling Protocol
To ensure a self-validating system of safety, researchers must follow a strict operational workflow. This protocol is designed to prevent static-induced aerosolization, which is the most common failure point when handling fine pyrimidine derivatives.
Step-by-Step Methodology
-
Engineering Control Verification:
-
Action: Verify that the chemical fume hood has a face velocity between 80–120 feet per minute (fpm)[4].
-
Causality: Proper airflow ensures that any aerosolized particulates are drawn away from the user's breathing zone.
-
-
Anti-Static Weighing Procedure:
-
Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance prior to dispensing. Use a grounded, stainless-steel spatula.
-
Causality: Fine organic powders hold static charge. Neutralizing this charge prevents the powder from "jumping" off the spatula, thereby eliminating a major source of contamination and inhalation risk.
-
-
Closed-System Transfer:
-
Action: Transfer the weighed solid into the reaction vessel (e.g., round-bottom flask or vial) inside the fume hood. Seal the vessel with a septum before removing it from the hood.
-
Causality: Moving open containers of fine powders across the lab disrupts the protective airflow, risking environmental contamination.
-
-
Solubilization:
-
Action: Introduce solvents (e.g., DMSO, DMF, or aqueous buffers) via syringe through the septum.
-
Causality: Solubilizing the compound in a closed system completely neutralizes the aerosolization hazard before the vessel is opened to the ambient lab environment.
-
Step-by-step operational workflow for handling pyrimidine derivatives.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental spills occur. The response must prioritize dust suppression over immediate cleanup.
Spill Response Protocol (Solid)
-
Isolate the Area: Immediately restrict access to the spill zone to prevent personnel from tracking the powder throughout the facility.
-
Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping forcefully aerosolizes the powder. Instead, gently cover the spill with absorbent pads dampened with water or a compatible solvent (e.g., ethanol or isopropanol) to suppress dust generation.
-
Collection: Use a non-sparking, disposable scoop to transfer the dampened material into a compatible, sealable hazardous waste container.
-
Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe, to ensure all pyrimidine residue is completely removed.
Waste Segregation and Disposal
-
Chemical Waste: Dispose of unreacted 2-[(4,6-Dimethylpyrimidin-2-yl)amino]acetic acid as Non-Halogenated Organic Solid Waste . If the compound has been subjected to halogenation during synthesis, it must be segregated into Halogenated Organic Waste .
-
Consumable Waste: All contaminated PPE (gloves), weigh boats, and absorbent pads must be disposed of in designated solid hazardous waste bins. They must never be discarded in general municipal trash[4].
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at:[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Research Council (US). Washington (DC): National Academies Press (US); 2011. Available at:[Link]
Sources
- 1. N-(4,6-dimethylpyrimidin-2-yl)glycine_55684-37-2_D465125_ãè±èæ ååç½ã [gjbzwz.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
